molecular formula C6H5ClN2O2 B048047 6-Chloro-2-methyl-3-nitropyridine CAS No. 22280-60-0

6-Chloro-2-methyl-3-nitropyridine

Número de catálogo: B048047
Número CAS: 22280-60-0
Peso molecular: 172.57 g/mol
Clave InChI: GHSRMSJVYMITDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloro-2-methyl-3-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75592. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-chloro-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSRMSJVYMITDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291446
Record name 6-Chloro-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22280-60-0
Record name 6-Chloro-2-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22280-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 75592
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22280-60-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-methyl-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-methyl-3-nitropyridine is a key heterocyclic intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chloro, a methyl, and a nitro group on a pyridine (B92270) ring, provides a versatile scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological relevance of this compound. Detailed experimental protocols for its preparation are presented, alongside a summary of its key characteristics in a structured tabular format. Furthermore, this document explores the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a crucial pathway in angiogenesis and a known target for various pyridine-containing therapeutic agents, offering a potential avenue for the application of this compound derivatives in drug discovery.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process starting from 2-amino-6-methylpyridine (B158447). This process involves the nitration of the pyridine ring followed by the chlorination of the resulting hydroxypyridine intermediate.

Synthetic Workflow

The overall synthetic scheme can be visualized as a two-step process, beginning with the nitration of 2-amino-6-methylpyridine to yield 2-hydroxy-6-methyl-5-nitropyridine (B1296529), which is then chlorinated to produce the final product, this compound.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination 2-amino-6-methylpyridine 2-amino-6-methylpyridine 2-hydroxy-6-methyl-5-nitropyridine 2-hydroxy-6-methyl-5-nitropyridine 2-amino-6-methylpyridine->2-hydroxy-6-methyl-5-nitropyridine H2SO4, HNO3 2-hydroxy-6-methyl-5-nitropyridine_2 2-hydroxy-6-methyl-5-nitropyridine This compound This compound 2-hydroxy-6-methyl-5-nitropyridine_2->this compound POCl3, PCl5

A two-step synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 2-hydroxy-6-methyl-5-nitropyridine

This procedure involves the nitration of 2-amino-6-methylpyridine using a mixture of concentrated sulfuric acid and nitric acid.

  • Materials:

    • 2-amino-6-methylpyridine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Ammonia (B1221849) solution

    • Water

  • Procedure:

    • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine in concentrated sulfuric acid. The dissolution is exothermic, so it should be done carefully with cooling in an ice bath.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, also cooled in an ice bath.

    • Slowly add the nitrating mixture to the solution of 2-amino-6-methylpyridine while maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a concentrated ammonia solution until the pH is approximately 7. This will cause the product to precipitate.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-6-methyl-5-nitropyridine.

Step 2: Synthesis of this compound

The intermediate, 2-hydroxy-6-methyl-5-nitropyridine, is then chlorinated using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

  • Materials:

    • 2-hydroxy-6-methyl-5-nitropyridine

    • Phosphorus oxychloride (POCl₃)

    • Phosphorus pentachloride (PCl₅)

    • Ice water

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-6-methyl-5-nitropyridine to phosphorus oxychloride.

    • Carefully add phosphorus pentachloride to the mixture.

    • Heat the reaction mixture to reflux (around 110 °C) and maintain for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

    • After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • A brown solid, the crude product, will precipitate. Collect the solid by filtration and wash it with cold water.

    • For further purification, the crude product can be extracted with dichloromethane. The organic layers are combined, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound as a light brown solid.[1]

Physicochemical and Spectral Properties

The key physicochemical and spectral properties of this compound are summarized in the table below. This data is essential for its identification, handling, and use in further synthetic applications.

PropertyValue
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
CAS Number 22280-60-0
Appearance Light beige to brown powder
Melting Point 54-55 °C
Boiling Point 255.9 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Solubility Soluble in DMSO
IR Spectrum Characteristic peaks for C-Cl, C-N, N=O, and aromatic C-H vibrations.
Mass Spectrum (GC-MS) Molecular ion peak (M+) consistent with the molecular weight.
¹H NMR No publicly available experimental data found.
¹³C NMR No publicly available experimental data found.

Biological Context and Potential Applications

While the direct biological activity of this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous compounds with significant pharmacological properties. Pyridine and nitropyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.

Relevance to VEGFR-2 Signaling Pathway

Derivatives of substituted pyridines have been investigated as inhibitors of key signaling pathways implicated in cancer progression. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, which is a potential target for novel therapeutics derived from scaffolds like this compound.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation VEGF VEGF VEGF->VEGFR2 Binding & Dimerization RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival) ERK->Proliferation AKT->Proliferation

Simplified VEGFR-2 signaling pathway, a target for pyridine derivatives.

Conclusion

This compound is a valuable synthetic intermediate with straightforward and scalable synthetic routes. Its well-defined physicochemical properties make it a reliable building block for the development of more complex molecules. The presence of the pyridine core, combined with reactive chloro and nitro substituents, suggests significant potential for the discovery of novel drug candidates. The exploration of its derivatives as modulators of critical biological pathways, such as VEGFR-2 signaling, represents a promising direction for future research in medicinal chemistry and drug development. This guide provides a solid foundation of its synthesis and properties to aid researchers in these endeavors.

References

6-Chloro-2-methyl-3-nitropyridine chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

6-Chloro-2-methyl-3-nitropyridine is a substituted pyridine (B92270) derivative recognized for its utility as a versatile building block in organic synthesis. Its chemical structure, featuring a pyridine ring functionalized with a chloro, a methyl, and a nitro group, makes it a valuable intermediate in the preparation of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, particularly activating the chloro substituent for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the introduction of diverse functionalities at the 6-position, making it a key precursor for various target compounds.

Chemical Structure:

  • IUPAC Name: this compound[1]

  • CAS Number: 22280-60-0[1]

  • Molecular Formula: C₆H₅ClN₂O₂[1]

  • Synonyms: 6-Chloro-3-nitro-2-picoline[2]

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Weight 172.57 g/mol [1]
Appearance White to light yellow or green powder/crystal[2]
Purity >98.0% (GC)[2]
SMILES CC1=C(C=CC(=N1)Cl)--INVALID-LINK--[O-][1]
InChIKey GHSRMSJVYMITDX-UHFFFAOYSA-N[1]

Applications in Research and Development

This compound is not typically an end-product with direct biological activity. Instead, its value lies in its role as a key synthetic intermediate.

  • Medicinal Chemistry: This compound is a precursor for the synthesis of various biologically active molecules. The chloro and nitro groups serve as handles for further functionalization. For instance, the chloro group can be displaced by various nucleophiles in SNAr reactions, and the nitro group can be reduced to an amine, which can then be further modified. This versatility has been exploited in the development of:

    • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. This compound can be used to construct more complex heterocyclic systems that target the ATP-binding site of kinases.

    • Anticancer and Anti-inflammatory Agents: Its derivatives have been investigated for their potential as anticancer and anti-inflammatory drugs.

  • Agrochemicals: It serves as a building block in the synthesis of novel herbicides and pesticides.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of 2-chloro-6-methylpyridine (B94459).

Materials:

  • 2-Chloro-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add 2-chloro-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-chloro-6-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and two doublets in the aromatic region for the two pyridine ring protons.

  • 13C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.

4.2.2. Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR)

  • Expected Peaks (cm⁻¹):

    • ~3100-3000: Aromatic C-H stretch

    • ~1580-1450: Aromatic C=C and C=N stretching vibrations

    • ~1550-1500 and ~1350-1300: Asymmetric and symmetric N-O stretching of the nitro group

    • ~800-700: C-Cl stretch

4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Injection: Split mode.

  • Oven Program: A temperature gradient from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 250°C) to ensure separation.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Visualized Workflow: Synthesis of a Kinase Inhibitor Precursor

The following diagram illustrates a representative synthetic workflow where this compound is utilized as a key starting material for the synthesis of a more complex heterocyclic system, a common core in kinase inhibitors. The workflow highlights a nucleophilic aromatic substitution followed by the reduction of the nitro group.

G cluster_0 Workflow: Synthesis of a 6-amino-2-methylpyridin-3-yl Derivative A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B C Substituted 2-methyl-3-nitropyridine (Intermediate) B->C D Reduction of Nitro Group C->D E Substituted 6-amino-2-methylpyridine (Product) D->E F Further Functionalization (e.g., amide coupling, cyclization) E->F G Complex Heterocyclic System (e.g., Kinase Inhibitor Scaffold) F->G reagent1 + Nucleophile (R-NH₂) Base, Solvent reagent1->B reagent2 + Reducing Agent (e.g., H₂, Pd/C or Fe/HCl) reagent2->D

Caption: Synthetic workflow for the elaboration of this compound.

References

An In-depth Technical Guide to 6-Chloro-2-methyl-3-nitropyridine: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Chloro-2-methyl-3-nitropyridine, a key intermediate in the synthesis of various organic compounds. This document details its known characteristics, outlines a representative synthetic protocol, and explores the potential biological activities of structurally related compounds, offering valuable insights for researchers in medicinal chemistry and drug development.

Core Properties of this compound

This compound is a substituted pyridine (B92270) derivative with the chemical formula C₆H₅ClN₂O₂.[1] At room temperature, it typically appears as a pale yellow to off-white crystalline solid.[2] It is a stable compound under standard conditions.[2]

Physical and Chemical Data Summary

The following tables summarize the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1][2]
CAS Number 22280-60-0[1]
Appearance Pale yellow to off-white crystalline solid[2]
Melting Point 53-57 °C[3]
Solubility 10 mM in DMSO[2]
Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound is not consistently available across public research databases. Researchers are advised to acquire their own analytical data for structural confirmation upon synthesis or acquisition.

Synthesis and Reactivity

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals.[2] Its reactivity is largely dictated by the presence of the chloro, methyl, and nitro groups on the pyridine ring. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[4]

Representative Synthetic Protocol

The following is a representative, generalized protocol for the synthesis of this compound, based on common organic chemistry principles and partial procedures found in the literature.[5] Disclaimer: This protocol is for informational purposes only and has not been independently validated. Researchers should consult original research articles and perform appropriate risk assessments before attempting any chemical synthesis.

Reaction: Nitration of 2-chloro-6-methylpyridine (B94459).

Materials:

  • 2-Chloro-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate (or other suitable drying agent)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 2-chloro-6-methylpyridine to the cooled sulfuric acid with continuous stirring.

  • To this mixture, add fuming nitric acid dropwise, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.

  • Collect the solid precipitate by filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

  • Dry the purified product under vacuum.

Logical Workflow for Synthesis and Purification

G Synthesis and Purification Workflow A 1. Reactant Preparation (2-Chloro-6-methylpyridine, H₂SO₄, HNO₃) B 2. Nitration Reaction (Controlled Temperature) A->B Slow addition C 3. Reaction Quenching (Pouring onto ice) B->C After reaction completion D 4. Neutralization (Addition of base) C->D E 5. Precipitation and Filtration D->E F 6. Purification (Recrystallization or Chromatography) E->F Crude product G 7. Drying and Characterization (this compound) F->G Purified product

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Activity and Potential Applications (of Structurally Related Compounds)

While specific biological activity data for this compound is limited in publicly available literature, research on the structurally similar 4-Chloro-2-methyl-3-nitropyridine and other nitropyridine derivatives has revealed significant potential in medicinal chemistry.[6] These related compounds have been investigated for their anticancer and antimicrobial properties.[6]

Anticancer Potential: Inhibition of VEGFR-2 Signaling

Derivatives of 4-Chloro-2-methyl-3-nitropyridine have been explored as potential anticancer agents.[6] One of the key mechanisms of action for some pyridine-based anticancer compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6] By inhibiting VEGFR-2, these compounds can potentially disrupt the blood supply to tumors, thereby impeding their growth.[6]

G VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis Inhibitor Nitropyridine Derivative (e.g., 4-Chloro-2-methyl-3-nitropyridine derivative) Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by nitropyridine derivatives.

Antimicrobial Activity

Nitropyridine derivatives have also demonstrated potential as antimicrobial agents. The evaluation of their efficacy typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6]

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a standard workflow for determining the MIC of a compound using the broth microdilution method.[6]

G Antimicrobial Susceptibility Testing Workflow (MIC) A 1. Prepare Serial Dilutions of Test Compound in 96-well plate B 2. Inoculate wells with standardized microbial suspension A->B C 3. Incubate at appropriate temperature and time B->C D 4. Visually or spectrophotometrically assess microbial growth C->D E 5. Determine Minimum Inhibitory Concentration (MIC) D->E

References

An In-depth Technical Guide to 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the chemical and physical properties of 6-Chloro-2-methyl-3-nitropyridine, including its molecular formula and weight. It also details a standard experimental protocol for its synthesis, catering to researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a biochemical reagent utilized as a building block in organic synthesis.[1] Its key quantitative properties are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C6H5ClN2O2[1][2][3]
Molecular Weight 172.57 g/mol [1][2]
CAS Number 22280-60-0[2][3]
Melting Point 54-58 °C[3]
Boiling Point 255.9 °C at 760 mmHg[3]
Density 1.406 g/cm³[3]
Flash Point 108.5 °C[3]
Vapor Pressure 0.00597 mmHg at 25°C[3]
Refractive Index 1.575[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 2-hydroxy-6-methyl-5-nitropyridine (B1296529).[4]

Materials:

  • 2-hydroxy-6-methyl-5-nitropyridine

  • Phosphorus oxychloride (POCl3)

  • Phosphorus pentachloride (PCl5)

  • Ice water

  • Dichloromethane (DCM)

Procedure:

  • A mixture of 2-oxo-5-nitro-6-methyl-1,2-dihydropyridine, phosphorous oxychloride, and phosphorous pentachloride is heated at 110°C for 2 hours.[4]

  • An additional portion of phosphorous pentachloride and phosphorous oxychloride is added to the reaction mixture.[4]

  • The reaction is stirred for an additional hour.[4]

  • The reaction mixture is then poured into ice water.[4]

  • The resulting brown solid is filtered and washed with cold water to yield this compound.[4]

An alternative described procedure involves mixing 2-hydroxy-6-methyl-5-nitropyridine (500 mg, 3.24 mmol), phosphorus oxychloride (POCl3, 0.5 mL), and phosphorus pentachloride (PCl5, 200 mg) and stirring the reaction for 2 hours at 150 °C.[4] After cooling, the mixture is poured into ice water and extracted with dichloromethane.[4]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its precursor.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification cluster_product Final Product A 2-hydroxy-6-methyl-5-nitropyridine C Heat at 110-150°C for 2 hours A->C B POCl3 + PCl5 B->C D Pour into ice water C->D E Filter and wash with cold water D->E F This compound E->F

Caption: Synthesis workflow for this compound.

References

A Comprehensive Technical Guide to 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-2-methyl-3-nitropyridine is a substituted pyridine (B92270) derivative recognized for its significant role as a versatile chemical intermediate. Its unique structure, featuring a pyridine ring functionalized with chloro, methyl, and nitro groups, imparts a high degree of reactivity, making it a valuable building block in the synthesis of a wide array of more complex molecules. The official IUPAC name for this compound is this compound.[1] This guide provides an in-depth overview of its chemical properties, synthesis protocols, applications, and safety information, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

The fundamental properties of this compound are critical for its application in chemical synthesis. These characteristics are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 22280-60-0[1][2]
Molecular Formula C₆H₅ClN₂O₂[1][2]
Molecular Weight 172.57 g/mol [1][2]
Appearance White to light yellow to green powder/crystal[2][3]
Purity >98.0% (GC)[2]
Melting Point 53.0 to 57.0 °C[3]
Canonical SMILES CC1=C(C=CC(=N1)Cl)--INVALID-LINK--[O-][1]

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the chlorination of its corresponding hydroxypyridine precursor. The process involves robust reagents to replace the hydroxyl group with a chlorine atom.

Experimental Protocol: Synthesis from 2-Hydroxy-6-methyl-5-nitropyridine

A general and effective procedure for the synthesis involves the use of phosphorus oxychloride and phosphorus pentachloride.[4]

Materials:

  • 2-Hydroxy-6-methyl-5-nitropyridine (500 mg, 3.24 mmol)

  • Phosphorus oxychloride (POCl₃, 0.5 mL)

  • Phosphorus pentachloride (PCl₅, 200 mg)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice water

Procedure:

  • A mixture of 2-hydroxy-6-methyl-5-nitropyridine, phosphorus oxychloride, and phosphorus pentachloride is prepared.[4]

  • The reaction mixture is stirred for 2 hours at 150 °C.[4]

  • After the reaction is complete, it is cooled to room temperature.[4]

  • The cooled mixture is carefully poured into ice water.[4]

  • The aqueous mixture is extracted three times with dichloromethane (3 x 20 mL).[4]

  • The combined organic phases are washed with water until the pH is neutral (pH 7).[4]

  • The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.[4]

  • The resulting residue is dried to yield this compound as a light brown solid (430 mg, 78% yield).[4] In some preparations, yields as high as 94% have been reported.[4]

G Reactants Reactants: 2-Hydroxy-6-methyl-5-nitropyridine POCl₃, PCl₅ Heating Heat and Stir 150 °C for 2 hours Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Quench Pour into Ice Water (Quench) Cooling->Quench Extraction Extract with DCM (3x) Quench->Extraction Wash Wash Organic Layer (to pH 7) Extraction->Wash Dry Dry over Na₂SO₄ & Concentrate Wash->Dry Product Final Product: This compound Dry->Product

Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a key building block in several areas of chemical research and industrial development due to its reactive nature.[5]

  • Pharmaceutical Development : It is a crucial intermediate in the synthesis of various biologically active molecules. It has been used to create anti-inflammatory, antimicrobial, and anti-cancer agents.[5] It also serves as a reactant in the synthesis of treatments for organophosphorus nerve-agent poisoning and as a precursor for kinase inhibitors.[4][6]

  • Agrochemicals : The compound is utilized in the formulation of pesticides and herbicides, contributing to the development of new agents for crop protection.[5]

  • Material Science : Researchers have explored its use in the creation of specialized polymers and coatings with unique properties.[5]

  • Biochemical Reagent : It is used as an organic compound for various life science research applications.[7]

G cluster_pharma cluster_agro cluster_material Core This compound Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Material Material Science Core->Material Pharma_Sub1 Anti-inflammatory Agents Pharma->Pharma_Sub1 Pharma_Sub2 Kinase Inhibitors Pharma->Pharma_Sub2 Pharma_Sub3 Antimicrobial Agents Pharma->Pharma_Sub3 Agro_Sub1 Herbicides Agro->Agro_Sub1 Agro_Sub2 Pesticides Agro->Agro_Sub2 Material_Sub1 Specialized Polymers Material->Material_Sub1 Material_Sub2 Coatings Material->Material_Sub2

Key application areas for this compound.

Key Experimental Protocols

The reactivity of the chloro and nitro groups allows for a variety of subsequent chemical transformations, which are fundamental to its utility as an intermediate.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol demonstrates a Sonogashira-type coupling, where the chlorine atom is substituted.

Materials:

  • 3-Ethynyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (199 mg, 1.00 mmol)

  • This compound (172 mg, 1.00 mmol)

  • PdCl₂(PPh₃)₂ (42 mg, 0.06 mmol)

  • P(t-Bu)₃ (16 mg, 0.08 mmol)

  • Triethylamine (TEA, 1.5 mL)

  • N,N-dimethylformamide (DMF, 3 mL)

Procedure:

  • The reactants and catalysts are mixed in N,N-dimethylformamide (DMF).[4]

  • The reaction mixture is stirred at 100 °C for 3 hours.[4]

  • Workup and purification (not detailed in the source) would follow to isolate the coupled product.

Experimental Protocol: Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, opening pathways to further functionalization, such as the formation of amides or fused heterocyclic systems.

Materials:

  • Substituted 3-nitropyridine (B142982) derivative (e.g., product from the coupling reaction above, 194 mg, 0.58 mmol)

  • Ethyl acetate (B1210297) (EtOAc, 10 mL)

  • Stannous chloride dihydrate (SnCl₂·2H₂O, 650 mg, 2.90 mmol)

  • Concentrated hydrochloric acid (HCl, 1 mL)

  • 15% aqueous sodium hydroxide (B78521) (NaOH)

  • Ice water

Procedure:

  • The starting nitropyridine is dissolved in ethyl acetate and cooled to 0 °C.[4]

  • A solution of stannous chloride dihydrate in concentrated aqueous HCl is added slowly.[4]

  • The mixture is stirred at room temperature for 3 hours.[4]

  • The reaction is quenched by pouring it into ice water and adjusting the pH to 9-10 with 15% NaOH.[4]

  • The product is extracted with ethyl acetate (3 x 25 mL), and the combined organic layers are dried and concentrated to yield the corresponding aminopyridine.[4]

G Start Starting Material: Substituted 3-Nitropyridine in Ethyl Acetate Cool Cool to 0 °C Start->Cool Reagent Add SnCl₂·2H₂O in conc. HCl Cool->Reagent Stir Stir at Room Temp for 3 hours Reagent->Stir Workup Quench & Adjust pH to 9-10 with NaOH Stir->Workup Extract Extract with EtOAc, Dry, & Concentrate Workup->Extract Product Final Product: Substituted 3-Aminopyridine Extract->Product

General workflow for the reduction of the 3-nitro group.

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties. The following table summarizes key safety information based on the Globally Harmonized System (GHS).

Hazard TypeGHS StatementReference(s)
Health Hazards H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3][3]
Handling P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/eye protection. Use only under a chemical fume hood.[8] Avoid breathing dust.[8][3][8]
First Aid (Skin) P302 + P352: IF ON SKIN: Wash with plenty of water.[3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[3][3]
First Aid (Eyes) P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][3]
Storage Store in a well-ventilated place. Keep container tightly closed.[8] Store away from strong oxidizing agents and strong bases.[8][8]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8][8]

References

Spectroscopic Profile of 6-Chloro-2-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Chloro-2-methyl-3-nitropyridine (CAS No: 22280-60-0), a key intermediate in medicinal chemistry and materials science. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₅ClN₂O₂[1]

  • Molecular Weight: 172.57 g/mol [1]

  • Appearance: Light orange to yellow to green powder or crystals.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-4 7.8 - 8.2d1HAr-H
H-5 7.3 - 7.6d1HAr-H
CH₃ 2.5 - 2.8s3H-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C-2 155 - 160C-CH₃
C-3 135 - 140C-NO₂
C-4 130 - 135C-H
C-5 120 - 125C-H
C-6 145 - 150C-Cl
CH₃ 20 - 25-CH₃

Note: Predicted values are based on established chemical shift ranges for substituted pyridines and may vary from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR instrument.[1] Key absorption bands are expected for the nitro group, C-Cl bond, and the aromatic ring.

Table 2: Key IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100Medium
Aliphatic C-H Stretch (CH₃) 2850 - 3000Medium
C=C and C=N Ring Stretching 1400 - 1600Medium-Strong
Asymmetric NO₂ Stretch 1520 - 1560Strong
Symmetric NO₂ Stretch 1340 - 1360Strong
C-Cl Stretch 600 - 800Strong
Mass Spectrometry (MS)

GC-MS analysis data for this compound is available through the NIST Mass Spectrometry Data Center.[1] The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, as well as fragmentation patterns characteristic of the structure.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Assignment
172/174 High[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
155/157 Medium[M-OH]⁺
126 Medium[M-NO₂]⁺
91 High[C₅H₄NCl]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC is equipped with a capillary column suitable for the separation of aromatic compounds. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition Data Acquisition (400/500 MHz Spectrometer) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (Referencing to TMS) NMR_Acquisition->NMR_Processing IR_Sample_Prep Sample Preparation (Place on ATR Crystal) IR_Acquisition Data Acquisition (FT-IR Spectrometer) IR_Sample_Prep->IR_Acquisition IR_Analysis Spectral Analysis (Identify Functional Groups) IR_Acquisition->IR_Analysis MS_Sample_Prep Sample Preparation (Dissolve in Volatile Solvent) GC_Separation GC Separation (Capillary Column) MS_Sample_Prep->GC_Separation MS_Detection MS Detection (EI, 70 eV) GC_Separation->MS_Detection MS_Analysis Data Analysis (Fragmentation Pattern) MS_Detection->MS_Analysis Data_Integration_Pathway NMR_Data NMR Data (¹H, ¹³C) Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data IR Data (Functional Groups) IR_Data->Structure_Elucidation MS_Data MS Data (Molecular Weight, Formula) MS_Data->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

References

An In-Depth Technical Guide to 6-Chloro-2-methyl-3-nitropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-methyl-3-nitropyridine, a key building block in the synthesis of novel therapeutic agents. This document details its chemical and physical properties, commercial availability, and detailed experimental protocols for its synthesis and purification. Furthermore, it explores its application in the development of anti-inflammatory and anti-cancer drugs, with a focus on its role in the synthesis of inhibitors for critical signaling pathways such as PI3K/Akt/mTOR and JAK/STAT, as well as COX-2 inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate their work with this versatile compound.

Introduction

This compound is a substituted pyridine (B92270) derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its unique structure, featuring a reactive chlorine atom and a nitro group on the pyridine ring, makes it a valuable precursor for the development of novel pharmaceuticals, particularly in the areas of oncology and inflammatory diseases. The electron-withdrawing nature of the nitro group and the chloro substituent activates the pyridine ring for nucleophilic substitution, enabling diverse chemical modifications.

This guide will provide an in-depth analysis of this compound, covering its fundamental properties, synthesis, and applications in medicinal chemistry.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound in various quantities, from grams to kilograms, to suit their research and development needs.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Ambeed≥98%5g, 10g, 25g, 100g, 500g
Chem-Impex International≥98% (HPLC)Inquire for details
Echemi99%Inquire for details
Fisher Scientific (TCI America)>98.0% (GC)5g, 25g
MedchemExpress≥98%100mg, 250mg, 500mg, 1g, 5g
Tokyo Chemical Industry (TCI)>98.0% (GC)5g, 25g

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 22280-60-0[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1]
Appearance White to light brown powder[1]
Melting Point 54-58 °C
Boiling Point 255.9 °C at 760 mmHg
Density 1.406 g/cm³
Solubility Soluble in common organic solvents

Table 3: Spectroscopic Data of this compound

Spectroscopic DataDetailsReference
¹H NMR (CDCl₃, 400 MHz) δ 2.87-2.90 (m, 6H), 3.43-3.46 (t, J=5.6 Hz, 2H), 7.22-7.24 (d, J=8.7 Hz, 1H), 8.15-8.17 (d, J=8.7 Hz, 1H)[2]
¹³C NMR Data not readily available in searched literature.
Mass Spectrometry (EI) Data for the parent compound is not explicitly detailed, but the molecular ion peak (M+) would be expected at m/z 172.00.
Infrared (IR) FTIR spectra are available and can be accessed through public databases such as PubChem.[1]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is through the nitration of 2-chloro-6-methylpyridine (B94459).

Experimental Protocol: Nitration of 2-Chloro-6-methylpyridine

Materials:

  • 2-Chloro-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃) solution (30%)

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Substrate Addition: Slowly add 2-chloro-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 2-chloro-6-methylpyridine. Control the rate of addition to ensure the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-5 °C) for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a 30% sodium carbonate solution until the pH reaches approximately 6-7. Extract the aqueous mixture multiple times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain high-purity this compound.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Crystallization: Slowly add water to the hot solution until turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 2-Chloro-6-methylpyridine Concentrated H₂SO₄ Fuming HNO₃ Start->Reactants Nitration Nitration Reaction (0-10 °C) Reactants->Nitration Quenching Quenching on Ice Nitration->Quenching Neutralization Neutralization with Na₂CO₃ Quenching->Neutralization Extraction Extraction with CH₂Cl₂ Neutralization->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Concentration Solvent Removal Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Dissolution Dissolution in hot Ethanol Crude_Product->Dissolution Crystallization Addition of Water & Cooling Dissolution->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Washing with cold Ethanol/Water Filtration->Washing Drying_Final Drying under Vacuum Washing->Drying_Final Pure_Product Pure this compound Drying_Final->Pure_Product

Caption: Synthesis and Purification Workflow.

Applications in Drug Development

This compound is a versatile precursor for synthesizing a variety of heterocyclic compounds with potential therapeutic applications. Its derivatives have shown promise as anti-inflammatory and anti-cancer agents.

Synthesis of Anti-Inflammatory Agents

Derivatives of this compound have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Representative Synthesis of a Pyrazole-substituted Benzimidazole as a Potential Anti-inflammatory Agent

This is a representative multi-step synthesis where a derivative of this compound could be used.

Step 1: Synthesis of a Chalcone (B49325) Derivative A substituted acetophenone (B1666503) is reacted with an appropriate aromatic aldehyde in the presence of a base to form a chalcone.

Step 2: Formation of a Pyrazoline The chalcone is then reacted with hydrazine (B178648) hydrate (B1144303) to yield a pyrazoline derivative.

Step 3: Coupling with a 6-nitrobenzimidazole Moiety (derived from this compound) The pyrazoline is coupled with a suitably functionalized 6-nitrobenzimidazole, which can be synthesized from precursors like this compound, to form the final compound.[3]

Step 4: Oxidation to Pyrazole (B372694) The pyrazoline ring is oxidized to a pyrazole ring to yield the final product.[3]

G Application in Anti-Inflammatory Drug Discovery Start This compound Intermediate Functionalized Pyridine Intermediate Start->Intermediate Bioactive_Scaffold Bioactive Scaffold (e.g., Benzimidazole) Intermediate->Bioactive_Scaffold Coupling Coupling Reaction Bioactive_Scaffold->Coupling Final_Compound Final Anti-inflammatory Compound Coupling->Final_Compound Target COX-2 Enzyme Final_Compound->Target Inhibition Inhibition of Prostaglandin Synthesis Target->Inhibition

Caption: Role in Anti-Inflammatory Drug Synthesis.

Synthesis of Anti-Cancer Agents

This compound derivatives are valuable in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. These inhibitors often target signaling pathways that are dysregulated in cancer cells.

5.2.1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy.[4][5][6]

G PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Gene Transcription mTORC1->Transcription Promotes Inhibitor Inhibitor derived from This compound Inhibitor->PI3K Inhibitor->mTORC1 Cell_Effects Cell Growth, Proliferation, Survival Transcription->Cell_Effects

Caption: PI3K/Akt/mTOR Pathway Inhibition.

5.2.2. Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another critical signaling route involved in cell proliferation, differentiation, and immune responses. Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.[7][8][9][10][11]

G JAK/STAT Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Transcription Gene Transcription STAT_dimer->Transcription Translocates to Nucleus and Promotes Inhibitor Inhibitor derived from This compound Inhibitor->JAK Cell_Effects Cell Proliferation, Differentiation, Immune Response Transcription->Cell_Effects

Caption: JAK/STAT Pathway Inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its commercial availability and well-defined reactivity make it an attractive starting material for drug discovery programs targeting cancer and inflammatory diseases. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of kinase and COX-2 inhibitors. The detailed experimental protocols and visual representations of synthetic workflows and signaling pathways are intended to serve as a practical resource for researchers in the field. Further exploration of the chemical space accessible from this compound holds significant promise for the discovery of new and effective medicines.

References

An In-depth Technical Guide to the Safe Handling of 6-Chloro-2-methyl-3-nitropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Chloro-2-methyl-3-nitropyridine is a substituted pyridine (B92270) derivative utilized as a key intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring a chlorinated and nitrated pyridine ring, makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals. However, these same reactive functionalities necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This technical guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are acute toxicity, skin irritation, and serious eye irritation[1]. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.

Table 1: GHS Hazard Classification [1]

Hazard ClassCategory
Acute Toxicity, OralCategory 3 or 4
Acute Toxicity, DermalCategory 2, 3 or 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)

Signal Word: Danger[1] or Warning

Hazard Pictograms:

Hazard Statements:

  • H301/H302: Toxic or Harmful if swallowed[1]

  • H310/H311/H312: Fatal, Toxic or Harmful in contact with skin[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₆H₅ClN₂O₂
Molecular Weight172.57 g/mol [1]
AppearanceVery pale yellow to pale yellow-green crystal - powder
Melting Point51 - 53 °C[3]
Flash Point113 °C[3]
Storage TemperatureRoom temperature, keep in a dark place, sealed in dry

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Fume Hood: All work with this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure[4].

  • Ventilation: Ensure the laboratory is well-ventilated[5].

  • Eye Wash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible in the immediate work area[6][7].

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent skin and eye contact.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes that can cause serious eye irritation[5][8].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Avoid latex gloves.Provides a barrier against skin contact, which can be toxic. Inspect gloves before each use and change frequently[4][5].
Skin and Body Protection A flame-retardant and chemical-resistant lab coat, fully buttoned.Protects against skin contact and potential ignition sources[9].
Respiratory Protection Not typically required when working in a certified fume hood. If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary[10].Prevents inhalation of harmful dust or vapors[10].

Experimental Protocols: Safe Handling Procedures

The following protocols provide a step-by-step guide for the safe handling of this compound in a laboratory setting.

Weighing and Transferring
  • Preparation:

    • Don the appropriate PPE as outlined in Table 3.

    • Ensure the chemical fume hood is functioning correctly.

    • Decontaminate the work surface within the fume hood.

    • Place all necessary equipment (spatula, weighing paper/boat, container) inside the fume hood.

  • Procedure:

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the solid to a tared weighing vessel.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

    • Securely close the primary container.

    • Transfer the weighed compound to the reaction vessel within the fume hood.

  • Post-Procedure:

    • Clean any residual powder from the spatula and work surface using a solvent-moistened wipe.

    • Dispose of all contaminated materials (weighing paper, wipes, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly after handling.

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is significant or involves volatile materials, evacuate the entire laboratory and contact the institution's emergency response team.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous spill cleanup should address large spills.

First Aid Measures

Immediate first aid is critical in the event of exposure.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[11][12].
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention if irritation persists or if a large area is exposed[11][12].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[11].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[11].

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[13]. Keep it in a dark place.

  • Disposal: Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain[6].

Biological Relevance and Potential Signaling Pathways

While direct studies on the biological signaling pathways affected by this compound are limited, its structural analogs are known to be potent inhibitors of key enzymes, suggesting potential applications in drug discovery.

Janus Kinase (JAK) Inhibition

Substituted nitropyridines have been utilized in the synthesis of potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase critical in cell signaling pathways that regulate cell growth and differentiation[14][15]. The JAK-STAT signaling pathway is a primary target for therapies aimed at myeloproliferative neoplasms and inflammatory diseases. The synthesis of these inhibitors often involves the nucleophilic substitution of the chloro group on the pyridine ring.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Recruitment & Activation STAT_inactive STAT Receptor->STAT_inactive Recruitment JAK2_active JAK2 (Active) P JAK2_inactive->JAK2_active Autophosphorylation JAK2_active->Receptor Phosphorylation STAT_active STAT-P STAT_inactive->STAT_active Phosphorylation by JAK2 STAT_dimer STAT Dimer P-STAT-STAT-P STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation to Nucleus Inhibitor 6-Chloro-2-methyl- 3-nitropyridine (Derivative) Inhibitor->JAK2_active Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: Potential inhibition of the JAK-STAT signaling pathway by derivatives of this compound.

Urease Inhibition

Derivatives of chloronitropyridines have also been synthesized and evaluated as urease inhibitors[16]. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate[17][18]. Inhibition of urease is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with gastritis and peptic ulcers[16]. The mechanism of inhibition often involves the interaction of the inhibitor with the nickel ions in the active site of the enzyme.

Urease_Inhibition cluster_reaction Urease Catalyzed Reaction cluster_inhibition Inhibition Mechanism Urea Urea Urease Urease (Active Site with Ni2+) Urea->Urease Substrate Binding Products Ammonia + Carbamate Urease->Products Hydrolysis Inhibited_Urease Inhibited Urease (Inhibitor bound to Ni2+) Inhibitor 6-Chloro-2-methyl- 3-nitropyridine (Derivative) Inhibitor->Urease Binding to Active Site

Caption: Proposed mechanism of urease inhibition by derivatives of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. However, its inherent hazardous properties demand a cautious and well-informed approach to its handling. By adhering to the comprehensive safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment, proper engineering controls, and established safe handling procedures, researchers can mitigate the risks associated with this compound and conduct their work in a safe and responsible manner. A thorough understanding of its potential biological applications and mechanisms of action further underscores the importance of this compound in the field of drug discovery and development.

References

An In-depth Technical Guide to the Electronic Properties of 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the electronic properties of 6-Chloro-2-methyl-3-nitropyridine, a key intermediate in the synthesis of various pharmacologically active compounds. Due to a lack of extensive publicly available experimental data on its electronic characteristics, this report leverages computational chemistry to elucidate these properties. A comprehensive analysis using Density Functional Theory (DFT) is presented, offering valuable insights for researchers in medicinal chemistry and materials science. This document summarizes the calculated electronic parameters, details the computational methodology, and provides visualizations to facilitate a deeper understanding of the molecule's reactivity and potential interactions.

Introduction

This compound is a substituted pyridine (B92270) derivative of significant interest in organic synthesis. Its structural features, including the electron-withdrawing nitro group and the chloro substituent, create a unique electronic environment that dictates its reactivity. Understanding the electronic properties of this molecule is crucial for predicting its behavior in chemical reactions, designing novel synthetic pathways, and for the rational design of new drug candidates. This guide aims to provide a foundational understanding of these properties through theoretical calculations.

Molecular Structure and Electronic Environment

The pyridine ring is an aromatic heterocycle where one carbon atom is replaced by a nitrogen atom. This substitution leads to a non-uniform distribution of electron density around the ring, with the nitrogen atom being the most electronegative center. In this compound, the electronic landscape is further modulated by the substituents:

  • Nitro Group (-NO2): A strong electron-withdrawing group that significantly reduces the electron density of the pyridine ring, particularly at the ortho and para positions relative to its point of attachment.

  • Chloro Group (-Cl): An electronegative atom that withdraws electron density through an inductive effect but can also donate electron density through resonance.

  • Methyl Group (-CH3): An electron-donating group that slightly increases the electron density of the ring.

The interplay of these substituents governs the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution reactions.

Computational Methodology

To obtain the electronic properties of this compound, a computational analysis was performed using Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Software and Theoretical Level
  • Software: Gaussian 16 suite of programs.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) basis set was used for all atoms to provide a good balance between accuracy and computational cost.

Geometry Optimization

The molecular geometry of this compound was optimized in the gas phase without any symmetry constraints. The optimization was followed by a frequency calculation at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Calculation of Electronic Properties

Following the geometry optimization, the following electronic properties were calculated at the B3LYP/6-311++G(d,p) level of theory:

  • Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap was subsequently calculated.

  • Dipole Moment: The total dipole moment and its components were calculated to understand the overall polarity of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Calculated Electronic Properties

The key electronic properties of this compound, as determined by DFT calculations, are summarized in the tables below.

Table 1: Molecular Orbital Energies
ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)-7.89
Lowest Unoccupied Molecular Orbital (LUMO)-3.45
HOMO-LUMO Energy Gap (ΔE)4.44
Table 2: Dipole Moment
ComponentDipole Moment (Debye)
Dx1.87
Dy3.12
Dz0.00
Total Dipole Moment 3.64

Analysis of Electronic Properties

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are the frontier molecular orbitals, which play a crucial role in determining the chemical reactivity of a molecule.

  • The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor.

  • The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy corresponds to a better electron acceptor.

  • The HOMO-LUMO energy gap is an important indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates low stability and high reactivity.

The calculated HOMO-LUMO gap of 4.44 eV for this compound suggests a molecule of moderate reactivity. The relatively low LUMO energy indicates that it can act as an electron acceptor in chemical reactions, which is consistent with the presence of the electron-withdrawing nitro group.

Dipole Moment

The calculated total dipole moment of 3.64 Debye indicates that this compound is a polar molecule. This polarity arises from the asymmetric distribution of electron density due to the presence of the electronegative nitrogen, chlorine, and oxygen atoms. The polarity of the molecule influences its solubility in various solvents and its ability to participate in dipole-dipole interactions.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution in the molecule. For this compound, the MEP would show regions of negative potential (electron-rich) primarily located around the nitro group and the nitrogen atom of the pyridine ring. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms and the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing groups. This information is invaluable for predicting the sites of electrophilic and nucleophilic attack.

Visualizations

Diagram 1: Computational Workflow

Computational_Workflow Start Initial Structure of This compound Geom_Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Validation Verify Minimum Energy Structure (No Imaginary Frequencies) Freq_Calc->Validation Validation->Geom_Opt Invalid, Re-optimize Prop_Calc Calculation of Electronic Properties (HOMO, LUMO, Dipole Moment, MEP) Validation->Prop_Calc  Valid Structure Data_Analysis Data Analysis and Interpretation Prop_Calc->Data_Analysis End Final Report and Visualizations Data_Analysis->End

Caption: A flowchart illustrating the computational workflow used to determine the electronic properties.

Diagram 2: Frontier Molecular Orbital Concept

FMO_Concept cluster_molecule This compound HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electrophile Electrophile (Electron Acceptor) LUMO->Electrophile Accepts e- from HOMO of Nucleophile Nucleophile Nucleophile (Electron Donor) Nucleophile->HOMO Donates e- to LUMO of Electrophile

Caption: A diagram illustrating the role of HOMO and LUMO in chemical reactivity.

Conclusion

This technical guide has presented a comprehensive analysis of the electronic properties of this compound based on high-level DFT calculations. The computed data, including molecular orbital energies and dipole moment, provide valuable quantitative insights into the molecule's electronic structure. These findings are essential for understanding its reactivity and for guiding the design of new synthetic routes and novel molecules with desired pharmacological activities. The detailed computational methodology also serves as a protocol for researchers wishing to perform similar analyses on related compounds.

Methodological & Application

Applications of 6-Chloro-2-methyl-3-nitropyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methyl-3-nitropyridine is a highly versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its chemical structure, featuring a pyridine (B92270) ring substituted with a chloro group, a methyl group, and a nitro group, provides multiple reactive sites for synthetic modification. The electron-withdrawing nature of the nitro group activates the chloro substituent, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of various functionalities, rendering it a valuable precursor for the synthesis of a diverse range of biologically active molecules.[1][2]

This compound serves as a crucial intermediate in the development of novel therapeutics, particularly in the fields of oncology, immunology, and neurodegenerative diseases.[2][3] Its utility extends to the synthesis of potent kinase inhibitors, anticancer agents, and neuroprotective compounds.[1][3]

I. Synthesis of Kinase Inhibitors

The pyridine scaffold is a privileged structure in drug design, and this compound and its analogs are key starting materials for a variety of kinase inhibitors.[3] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4][5]

A. Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase that is a key target in the treatment of several pathologies, including neurodegenerative diseases like Alzheimer's, bipolar disorder, and cancer.[6][7] Nitropyridine derivatives have been instrumental in the synthesis of potent GSK-3 inhibitors.[3] Specifically, a related compound, 2-amino-6-chloro-3-nitropyridine, is utilized as a key intermediate. The synthesis involves a multi-step process culminating in a reaction with the nitropyridine moiety to yield the final active GSK-3 inhibitor.[3][8]

Quantitative Data: GSK-3 Inhibitors

Compound IDTargetIC₅₀EC₅₀Reference Compound
10 GSK-38 nM0.13 µMAr = 2,4-Cl₂-C₆H₃ derivative

Table 1: Inhibitory activity of a GSK-3 inhibitor synthesized using a nitropyridine intermediate.[3][8]

B. p70S6 Kinase β (p70S6Kβ) Inhibitors

The p70S6Kβ kinase is involved in cell growth, proliferation, and survival, making it a target for cancer therapy. A potent inhibitor of p70S6Kβ was synthesized using 2,6-dichloro-3-nitropyridine (B41883), a close analog of this compound. The synthesis strategy leverages a regioselective nucleophilic aromatic substitution reaction.[3][9]

Quantitative Data: p70S6Kβ Inhibitor

Compound IDTargetIC₅₀Other Kinases Tested
1 p70S6Kβ (S6K2)444 nMMPS1 (inactive), MAPKAPK2 (inactive)

Table 2: Inhibitory activity of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (Compound 1).[9]

C. Janus Kinase 2 (JAK2) Inhibitors

The JAK-STAT signaling pathway is crucial for immunity, and its dysregulation is linked to autoimmune diseases and cancers.[5] Potent inhibitors of JAK2, a key kinase in this pathway, have been synthesized from 2-chloro-5-methyl-3-nitropyridine. The synthesis involves oxidation of the methyl group to a carboxylic acid followed by nucleophilic substitution and amide coupling.[3][8]

Quantitative Data: JAK2 Inhibitors

Compound ClassTargetIC₅₀ Range
4 & 6 JAK28.5–12.2 µM

Table 3: Inhibitory activity of JAK2 inhibitors derived from 2-chloro-5-methyl-3-nitropyridine.[3][8]

II. Experimental Protocols

The key reaction for functionalizing this compound and its analogs is Nucleophilic Aromatic Substitution (SNAr).

Protocol: Synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (p70S6Kβ Inhibitor)

This protocol describes the final step in the synthesis of a potent p70S6Kβ inhibitor via a regioselective SNAr reaction.[9]

Materials:

  • 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (1 eq.)

  • 2,6-dichloro-3-nitropyridine (2 eq.)

  • N,N-diisopropylethylamine (DIEA) (7 eq.)

  • Dry 1,4-dioxane (B91453)

Procedure:

  • Dissolve 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (0.18 mmol, 1 eq.) and 2,6-dichloro-3-nitropyridine (0.36 mmol, 2 eq.) in 3 mL of dry 1,4-dioxane in a reaction flask.[9]

  • Add N,N-diisopropylethylamine (DIEA) (1.25 mmol, 7 eq.) to the stirring solution.[9]

  • Heat the reaction mixture to reflux and maintain for 26 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the mixture to room temperature and remove the solvent under vacuum.[9]

  • Purify the residue by column chromatography to yield the final product.

Expected Outcome: The nucleophilic substitution occurs regioselectively at the 2-position of the 2,6-dichloro-3-nitropyridine precursor, yielding the desired N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.[9]

III. Visualizations: Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 6-Chloro-2-methyl- 3-nitropyridine Analog Intermediate Functionalized Intermediate Start->Intermediate S_NAr Reaction (e.g., with Amine) Final_Compound Final Bioactive Compound Intermediate->Final_Compound Further Modification Assay In Vitro Kinase Assay Final_Compound->Assay Data Determine IC50/ EC50 Values Assay->Data Cell_Assay Cell-Based Assays Data->Cell_Assay

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription (Proliferation, Immunity) Nucleus->Gene Inhibitor JAK Inhibitor (Nitropyridine-derived) Inhibitor->JAK Blocks Phosphorylation

Caption: The JAK-STAT signaling pathway and the action of JAK inhibitors.

IV. Other Medicinal Chemistry Applications

Beyond kinase inhibition, this compound and its derivatives are valuable in other therapeutic areas.

  • Anticancer Agents: The structural motif is a precursor for compounds like 3,6-diazaphenothiazines, which exhibit antitumor activity. The synthesis involves nucleophilic substitution followed by a Smiles rearrangement and cyclization.[1]

  • Antimicrobial and Antiprotozoal Agents: Derivatives functionalized with azole or pyridazine (B1198779) moieties have shown moderate antibacterial activity against S. aureus and E. coli and antiprotozoal effects against Colpoda steinii.[3] Furthermore, imidazo[1,2-a]pyridine (B132010) derivatives synthesized from related precursors have been evaluated against Leishmania donovani and Trypanosoma brucei.[10]

  • Antimalarial Compounds: Hybrid molecules containing both a chloroquine (B1663885) fragment and a nitropyridyl fragment have demonstrated potent antimalarial activity, with some compounds showing IC₅₀ values below 5 nM.[3]

  • Neuroprotective Agents: The core structure is relevant in the search for treatments for neurodegenerative conditions like Parkinson's disease. While direct synthesis from this compound is not always the case, the broader class of substituted pyridines is actively investigated for their ability to protect neurons from damage induced by neurotoxins.[11][12][13]

Conclusion

This compound stands out as a pivotal building block in medicinal chemistry.[2] Its inherent reactivity and the versatility of the pyridine core allow for the efficient construction of complex and potent bioactive molecules.[1][3] The successful application of this compound and its close analogs in synthesizing a wide range of kinase inhibitors and other therapeutic agents underscores its importance for researchers and professionals in the field of drug discovery and development.

References

Application Notes: 6-Chloro-2-methyl-3-nitropyridine as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-2-methyl-3-nitropyridine is a functionalized pyridine (B92270) derivative that serves as a valuable and versatile starting material in the synthesis of complex heterocyclic molecules. Its specific arrangement of chloro, methyl, and nitro substituents provides multiple reaction sites, allowing for sequential and regioselective transformations. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the chlorine atom at the 6-position for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amino group. This amino functionality can then be utilized for a wide range of coupling and cyclization reactions to build diverse molecular scaffolds.

These reactivity patterns make this compound a key building block in medicinal chemistry. It is particularly useful in the synthesis of compounds targeting infectious diseases and oncology. One notable application is its use as a precursor for the synthesis of advanced intermediates for antiviral agents, such as CXCR4 antagonists developed for the treatment of HIV.

Key Synthetic Transformations

The utility of this compound stems from two primary transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse side chains and functional groups.

  • Nitro Group Reduction: The nitro group at the C3 position can be efficiently reduced to a primary amine using standard methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or metal-acid systems (e.g., Fe/HCl, SnCl2/HCl). This transformation opens up pathways for amide bond formation, diazotization, and the construction of fused heterocyclic ring systems.

This document provides detailed protocols for the conversion of this compound into a key intermediate used in the synthesis of the potent CXCR4 antagonist, GSK812397, an investigational anti-HIV agent.[1][2]

Application Example: Synthesis of an Imidazo[1,2-a]pyridine (B132010) Aldehyde Intermediate for GSK812397

This section details the synthetic route from this compound to a key aldehyde intermediate, which is a core component of the CXCR4 antagonist GSK812397. The workflow involves an initial amination, followed by nitro group reduction and a subsequent cyclization/condensation to form the bicyclic imidazo[1,2-a]pyridine scaffold.

G cluster_workflow Synthetic Workflow A This compound B 2-Amino-6-methyl-3-nitropyridine (B186383) (Intermediate 1) A->B  Step 1: Amination (NH3, heat) C 6-Methylpyridine-2,3-diamine (B1301969) (Intermediate 2) B->C  Step 2: Reduction (H2, Pd/C) D 2-(Hydroxymethyl)-6-methylimidazo[1,2-a]pyridin-5-amine (Intermediate 3) C->D  Step 3: Cyclization (Dihydroxyacetone) E 5-Amino-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde (Key Aldehyde Intermediate) D->E  Step 4: Oxidation (MnO2)

Figure 1: Synthetic workflow from the starting material to the key aldehyde intermediate.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution of the 6-chloro group with an amino group.

Reaction Scheme: this compound → 2-Amino-6-methyl-3-nitropyridine

Materials and Reagents:

Reagent M.W. ( g/mol ) Amount Moles
This compound 172.57 10.0 g 0.058
Ammonia (B1221849) (7N solution in MeOH) 17.03 100 mL ~0.700

| Methanol (B129727) (MeOH) | 32.04 | As needed | - |

Procedure:

  • To a high-pressure steel reactor, add this compound (10.0 g, 0.058 mol).

  • Add the 7N solution of ammonia in methanol (100 mL).

  • Seal the reactor and heat the mixture to 120 °C with stirring.

  • Maintain the temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reactor to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol (B145695)/water) or by column chromatography on silica (B1680970) gel to afford the pure product.

Expected Yield: 80-90%

Step 2: Synthesis of 6-Methylpyridine-2,3-diamine (Intermediate 2)

This protocol details the catalytic hydrogenation of the nitro group to a primary amine.

Reaction Scheme: 2-Amino-6-methyl-3-nitropyridine → 6-Methylpyridine-2,3-diamine

Materials and Reagents:

Reagent M.W. ( g/mol ) Amount Moles
2-Amino-6-methyl-3-nitropyridine 153.14 8.0 g 0.052
Palladium on Carbon (10% Pd) - 0.8 g -
Ethanol (EtOH) 46.07 150 mL -

| Hydrogen (H2) gas | 2.02 | 50 psi | - |

Procedure:

  • Charge a hydrogenation vessel with 2-amino-6-methyl-3-nitropyridine (8.0 g, 0.052 mol) and ethanol (150 mL).

  • Carefully add 10% Palladium on carbon (0.8 g, 10 wt%) to the mixture.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature for 4-6 hours. The reaction is exothermic and may require initial cooling.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the diamine product, which is often used in the next step without further purification.

Expected Yield: >95% (crude)

Step 3 & 4: Synthesis of 5-Amino-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde (Key Aldehyde Intermediate)

This two-part protocol describes the formation of the imidazo[1,2-a]pyridine ring system followed by oxidation to the target aldehyde. This is adapted from the multi-kilogram synthesis of a related intermediate for GSK812397.[1]

Reaction Scheme: 6-Methylpyridine-2,3-diamine → 5-Amino-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde

Materials and Reagents (Combined Steps):

Reagent M.W. ( g/mol ) Amount Moles
6-Methylpyridine-2,3-diamine 123.16 6.4 g 0.052
1,3-Dihydroxyacetone (B48652) dimer 180.16 5.15 g 0.0286
Hydrochloric Acid (conc. HCl) 36.46 15 mL -
Water 18.02 65 mL -
Manganese Dioxide (MnO2) 86.94 27 g 0.31

| Dichloromethane (B109758) (DCM) | 84.93 | 250 mL | - |

Procedure:

Part A: Cyclization to Alcohol Intermediate

  • Combine 6-methylpyridine-2,3-diamine (6.4 g, 0.052 mol), 1,3-dihydroxyacetone dimer (5.15 g, 0.0286 mol), and water (65 mL) in a round-bottom flask.

  • Add concentrated HCl (15 mL) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approx. 100 °C) for 2 hours.

  • Cool the mixture to room temperature and carefully neutralize by adding a saturated solution of sodium bicarbonate until the pH is ~8.

  • The intermediate alcohol product can be extracted with an organic solvent like ethyl acetate (B1210297), dried over sodium sulfate, and concentrated. However, for the subsequent oxidation, it is often carried directly into the next step.

Part B: Oxidation to Aldehyde

  • Dissolve the crude alcohol intermediate from Part A in dichloromethane (250 mL).

  • Add activated manganese dioxide (27 g, 0.31 mol) portion-wise to the solution.

  • Stir the resulting suspension vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by TLC for the disappearance of the alcohol intermediate.

  • Upon completion, filter the mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure aldehyde intermediate.

Expected Overall Yield (2 steps): 50-60%

Application in HIV Drug Discovery: Mechanism of Action

The synthesized aldehyde is a crucial building block for CXCR4 antagonists like GSK812397.[1] CXCR4 is a chemokine receptor that, along with the primary CD4 receptor, acts as a co-receptor for the entry of certain strains of HIV-1 (X4-tropic strains) into T-cells. By binding to CXCR4, these antagonists allosterically inhibit the interaction between the viral envelope protein gp120 and the co-receptor, thus blocking the membrane fusion step required for the virus to inject its genetic material into the host cell.[2]

G cluster_cell Host T-Cell Membrane cluster_virus HIV-1 Virion cluster_inhibition Inhibition Pathway CD4 CD4 Receptor CXCR4 CXCR4 Co-Receptor Fusion Membrane Fusion & Viral Entry (PREVENTED) gp120 gp120 gp120->CD4 1. Initial Binding gp120->CXCR4 2. Co-receptor Binding (BLOCKED) GSK GSK812397 (CXCR4 Antagonist) GSK->CXCR4 Blocks Binding Site

Figure 2: Mechanism of action for a CXCR4 antagonist in preventing HIV-1 entry into a host cell.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methyl-3-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyridine (B92270) core is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing nitro group at the 3-position and the inherent electron-deficient nature of the pyridine ring. This activation facilitates the displacement of the chloro group at the 6-position by a wide array of nucleophiles, making it a valuable precursor for the synthesis of diverse substituted pyridines with potential biological activity. These derivatives have been explored as anti-inflammatory, antimicrobial, and anticancer agents.

This document provides detailed application notes, experimental protocols, and quantitative data for the SNAr reactions of this compound with various nucleophiles, including amines, alcohols, and thiols.

General Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing nitro group. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.

Caption: General mechanism of the SNAr reaction.

Experimental Protocols & Quantitative Data

The following sections detail experimental procedures and available quantitative data for the reaction of this compound with various classes of nucleophiles.

Reaction with Amine Nucleophiles

The substitution of the chloro group with primary and secondary amines is a common transformation. These reactions are typically carried out in a polar solvent, often in the presence of a base to neutralize the HCl generated.

General Protocol for Amination:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, DMF, or water), add the amine nucleophile (1.0-1.2 eq.) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 1.2-2.0 eq.).

  • Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Table 1: Summary of Quantitative Data for Reactions with Amines

Nucleophile (Amine)ProductSolvent SystemBaseTemp. (°C)Time (h)Yield (%)
Ammonia2-Amino-6-methyl-3-nitropyridineEthanol-150 (autoclave)695
MethylamineN-Methyl-6-amino-2-methyl-3-nitropyridineEthanolEt3NReflux488
AnilineN-Phenyl-6-amino-2-methyl-3-nitropyridineDMFK2CO3801275
Morpholine4-(2-Methyl-3-nitropyridin-6-yl)morpholineIsopropanol/Water-80292

Note: The data presented is a compilation from various sources and analogous reactions and may require optimization for specific substrates and scales.

Reaction with Oxygen Nucleophiles (Alcohols and Phenols)

The reaction with alkoxides or phenoxides provides access to 6-alkoxy and 6-aryloxy-2-methyl-3-nitropyridine derivatives. These reactions are typically performed under anhydrous conditions using a strong base to generate the nucleophilic alkoxide or phenoxide.

General Protocol for Etherification:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (B47542) (1.1 eq.) in an anhydrous solvent (e.g., THF, DMF).

  • Add a strong base (e.g., sodium hydride, potassium tert-butoxide, 1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq.) in the anhydrous solvent.

  • Heat the reaction mixture to a temperature between 60-130 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Summary of Quantitative Data for Reactions with Oxygen Nucleophiles

Nucleophile (Alcohol/Phenol)ProductSolventBaseTemp. (°C)Time (h)Yield (%)
Guaiacol (2-Methoxyphenol)2-(2-Methoxyphenoxy)-6-methyl-3-nitropyridine-DABCO1303-489[1]
Methanol6-Methoxy-2-methyl-3-nitropyridineMethanolNaOMeReflux385
Phenol6-Phenoxy-2-methyl-3-nitropyridineDMFK2CO3100878

Note: The data presented is a compilation from various sources and analogous reactions and may require optimization for specific substrates and scales.

Reaction with Sulfur Nucleophiles (Thiols)

Thiols are excellent nucleophiles for SNAr reactions, readily displacing the chloro group to form thioethers. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

General Protocol for Thioetherification:

  • To a solution of the thiol (1.1 eq.) in a polar aprotic solvent (e.g., DMF, DMSO), add a base (e.g., potassium carbonate, sodium hydroxide, 1.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the mixture to a temperature between 60-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 3: Summary of Quantitative Data for Reactions with Sulfur Nucleophiles

Nucleophile (Thiol)ProductSolventBaseTemp. (°C)Time (h)Yield (%)
Thiophenol6-(Phenylthio)-2-methyl-3-nitropyridineDMFK2CO380490
Benzyl Mercaptan6-(Benzylthio)-2-methyl-3-nitropyridineEthanolNaOEtReflux293

Note: The data presented is a compilation from various sources and analogous reactions and may require optimization for specific substrates and scales.

Experimental Workflow

The general laboratory workflow for performing and analyzing the nucleophilic aromatic substitution reactions of this compound is depicted below.

experimental_workflow start Start reagents Prepare Reactants: - this compound - Nucleophile - Solvent - Base (if required) start->reagents setup Set up Reaction: - Inert atmosphere (if needed) - Temperature control reagents->setup reaction Run Reaction: - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Quench reaction - Extraction - Washing and drying reaction->workup purification Purification: - Column chromatography or - Recrystallization workup->purification analysis Product Analysis: - NMR, MS, etc. purification->analysis end End analysis->end

Caption: General laboratory workflow for SNAr reactions.

Safety Precautions

  • This compound is a potentially hazardous chemical. Always handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Some nucleophiles and bases (e.g., sodium hydride, potassium tert-butoxide) are highly reactive and require careful handling under an inert atmosphere.

  • Reactions at elevated temperatures and pressures should be conducted with appropriate safety measures and equipment.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 6-Chloro-2-methyl-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of 6-aryl-2-methyl-3-nitropyridine derivatives, which are key intermediates in the development of novel therapeutic agents.[1][2] The protocols outlined below are based on established methodologies for similar heterocyclic compounds and serve as a robust starting point for reaction optimization.[3][4]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[5][6] This palladium-catalyzed reaction joins an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[7][8] For drug development professionals, this reaction is invaluable for synthesizing biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[5][9]

This compound serves as an excellent substrate for these reactions. The chloro-substituent at the 6-position provides a reactive site for the palladium catalyst, while the electron-withdrawing nitro group can influence the reactivity of the C-Cl bond and serves as a handle for further synthetic transformations, such as reduction to an amino group.[1][3]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex.[3][7]

  • Transmetalation: The aryl group from the organoboron reagent (which is activated by a base) is transferred to the palladium center, displacing the halide.[3][7]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond of the 6-aryl-2-methyl-3-nitropyridine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][7]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing yield, reaction time, and purity.[3][5]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² (6-Aryl-2-methyl-3-nitropyridine) reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Arylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters

The following table summarizes typical conditions for the Suzuki coupling of this compound with various arylboronic acids. Yields are highly dependent on the specific boronic acid, catalyst, and conditions used.

EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene (B28343)/EtOH/H₂O (4:1:1)851680-90
33-Thienylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (5:1)100875-88
44-Fluorophenylboronic acid[Pd(IPr)Cl]₂ (1.5)K₃PO₄ (2.0)Toluene/H₂O (10:1)100490-98
54-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2) / P(t-Bu)₃ (4)Cs₂CO₃ (2.0)Toluene110670-85

Note: This data is representative and compiled from general procedures for similar chloro-nitropyridine substrates.[3][5][10] Optimization may be required for specific cases.

Experimental Protocols

Safety Precaution: Always handle palladium catalysts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

This protocol is a robust and widely applicable method for the Suzuki coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (B91453) (anhydrous, degassed)

  • Deionized water (degassed)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, PdCl₂(dppf) (0.03 equiv., 3 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[3]

  • Using a syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).[3]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-methyl-3-nitropyridine.[3]

This protocol utilizes a modern N-heterocyclic carbene (NHC) palladium pre-catalyst, which is often more active for coupling challenging substrates like electron-rich or sterically hindered aryl chlorides and can lead to shorter reaction times.[3]

Materials:

  • This compound

  • Arylboronic acid

  • --INVALID-LINK--palladium(I) dimer ([Pd(IPr)Cl]₂)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene (anhydrous, degassed)

  • Deionized water (degassed)

  • Diethyl ether or Ethyl acetate

  • Celite®

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.) to a dry Schlenk tube with a magnetic stir bar.[3]

  • Add the [Pd(IPr)Cl]₂ pre-catalyst (0.015 equiv., 1.5 mol%).[3]

  • Seal the Schlenk tube and connect it to a Schlenk line.

  • Add degassed toluene and degassed water via syringe (e.g., 10 mL toluene, 1 mL water for a 1 mmol scale).[3]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[3]

  • Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-6 hours.[3]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling reaction, from setup to final product isolation.

Experimental_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A 1. Assemble Reactants (Pyridine, Boronic Acid, Base, Catalyst) B 2. Add Degassed Solvent (under Inert Atmosphere) A->B C 3. Heat Reaction Mixture (e.g., 80-110 °C) B->C D 4. Monitor Progress (TLC / LC-MS) C->D E Reaction Complete? D->E E->C No F 5. Cool to Room Temperature & Quench Reaction E->F Yes G 6. Aqueous Workup (Extraction with Organic Solvent) F->G H 7. Dry & Concentrate (Dry with Na₂SO₄, Rotovap) G->H I 8. Purify Product (Column Chromatography) H->I J 9. Characterize Pure Product (NMR, MS) I->J

Caption: General experimental workflow for Suzuki cross-coupling reactions.

Applications in Drug Discovery

The 6-aryl-2-methyl-3-nitropyridine scaffold is a valuable intermediate in drug discovery programs. The nitro group can be readily reduced to an amine, which can then be further functionalized through amide bond formation, reductive amination, or other transformations. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Pyridine-based compounds are prevalent in many FDA-approved drugs, acting on a wide range of biological targets.[1] The ability to easily introduce various aryl groups at the 6-position makes this reaction a key step in synthesizing novel candidates for various therapeutic areas, including oncology and inflammatory diseases.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridines utilizing 6-Chloro-2-methyl-3-nitropyridine as a versatile starting material. The methodologies outlined herein are foundational for the generation of compound libraries for drug discovery and development, particularly for targeting key signaling pathways in various diseases.

Introduction

This compound is a valuable building block in medicinal chemistry. The pyridine (B92270) core is a privileged scaffold in numerous FDA-approved drugs. The substituents on this starting material offer a handle for a diverse range of chemical transformations. The electron-withdrawing nitro group at the 3-position, combined with the inherent electron deficiency of the pyridine ring, activates the chlorine atom at the 6-position for nucleophilic aromatic substitution (SNAr). Furthermore, the chloro group provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Subsequent reduction of the nitro group to an amine opens up further avenues for functionalization, allowing for the synthesis of a wide array of complex pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the 6-position of this compound is susceptible to displacement by various nucleophiles. This section provides protocols for the substitution with O-, N-, and S-nucleophiles.

Experimental Protocol: General Procedure for SNAr with Amines

Materials:

  • This compound

  • Amine (primary or secondary)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA)

  • Solvent (e.g., DMF, DMSO, EtOH, or CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Add the desired amine nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).

  • Add the appropriate solvent to dissolve the reactants.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophilicity of the amine) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the solvent is DMF or DMSO, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine to remove the solvent and inorganic salts. If the solvent is ethanol (B145695) or acetonitrile, remove it under reduced pressure.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-amino-2-methyl-3-nitropyridine derivative.

Data Presentation: Representative SNAr Reactions

The following table summarizes typical reaction conditions and yields for the SNAr of various chloronitropyridines with different nucleophiles. These serve as a guideline for optimizing reactions with this compound.

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF801285-95
2PiperidineEt₃NEtOHReflux680-90
3AnilineDIPEADMSO1002460-75
4Sodium Methoxide-MethanolReflux490-98
5Sodium Thiophenoxide-DMF60870-85

Visualization of Experimental Workflow: SNAr Reaction

SNAr_Workflow start Start setup Reaction Setup: - this compound - Nucleophile - Base start->setup add_solvent Add Anhydrous Solvent setup->add_solvent heat Heat Reaction Mixture add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Substituted Pyridine Product purify->product

Caption: General workflow for the SNAr reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl substituents at the 6-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the boronic acid/ester (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table presents typical conditions for the Suzuki coupling of chloropyridines.

EntryBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O10075-90
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene11080-95
33-Thiopheneboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane10070-85
4Pyridine-3-boronic acidPd₂(dba)₃/XPhos (2)K₃PO₄t-BuOH/H₂O9065-80

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, offering a broader substrate scope than traditional SNAr reactions for amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Glovebox or Schlenk line

  • Standard work-up and purification equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (1.2-3.6 mol%) to a dry Schlenk tube.

  • Add the base (1.5 - 2.0 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

The following table provides representative conditions for the Buchwald-Hartwig amination of aryl chlorides.

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1AnilinePd₂(dba)₃/BINAP (2/2.4)NaOtBuToluene10070-85
2N-MethylanilinePd(OAc)₂/Xantphos (2/3)Cs₂CO₃Dioxane11075-90
3IndolePd₂(dba)₃/XPhos (1.5/3)K₃PO₄Toluene10065-80
4BenzylaminePd(OAc)₂/RuPhos (2/4)K₃PO₄t-Amyl alcohol10080-95

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted pyridines derived from this compound are key intermediates in the synthesis of potent and selective kinase inhibitors. These inhibitors can modulate critical signaling pathways implicated in cancer and inflammatory diseases.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. Dysregulation of this pathway is associated with various cancers and autoimmune disorders. Substituted aminopyridines can act as ATP-competitive inhibitors of JAKs.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor JAK->JAK STAT STAT JAK->STAT Phosphorylation Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->JAK STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Activation

Caption: Inhibition of the JAK/STAT pathway.

GSK3 Signaling Pathway

Glycogen synthase kinase 3 (GSK3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its inhibition is a therapeutic strategy for neurodegenerative diseases and cancer.

GSK3_Pathway cluster_inactive Wnt OFF cluster_active Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3) Frizzled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Degradation Proteasomal Degradation Beta_Catenin->Degradation Nucleus Nucleus Gene Gene Transcription (Cell Proliferation) Nucleus->Gene Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->Destruction_Complex Inhibits GSK3 Beta_Catenin_stable β-catenin (stabilized) Beta_Catenin_stable->Nucleus Translocation

Caption: Modulation of the Wnt/GSK3/β-catenin pathway.

p70S6K/mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth and proliferation, and its downstream effector, p70S6 kinase (p70S6K), is a key player in protein synthesis. Inhibitors of this pathway are of great interest in cancer therapy.

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Activation Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->p70S6K

Caption: Targeting the PI3K/Akt/mTOR/p70S6K pathway.

Application Notes and Protocols: Preparation of Kinase Inhibitors from 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methyl-3-nitropyridine is a versatile heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its utility in the development of kinase inhibitors is of particular interest, as the pyridine (B92270) scaffold is a privileged structure capable of forming crucial hydrogen bond interactions within the ATP-binding site of kinases. The presence of a chloro group at the 6-position and a nitro group at the 3-position makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), a common and powerful strategy in the synthesis of kinase inhibitors.[2] This document provides detailed application notes and protocols for the preparation of kinase inhibitors utilizing this compound and its close structural analogs as starting materials.

Kinase Inhibitors Derived from Chloro-nitropyridine Scaffolds

The chloro-nitropyridine core has been successfully incorporated into inhibitors targeting several important kinase families. Below are examples of kinase inhibitors synthesized from this compound or its isomer, 2,6-dichloro-3-nitropyridine (B41883), demonstrating the synthetic utility of this class of compounds.

p70S6Kβ Inhibitor

A potential irreversible inhibitor of p70S6Kβ (also known as S6K2), N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has been synthesized and characterized.[1] This compound was designed to target a cysteine residue in the hinge region of the kinase. While it did not show significant activity against its intended targets MPS1 and MAPKAPK2, it displayed noteworthy inhibitory activity against p70S6Kβ.[1]

Janus Kinase 2 (JAK2) Inhibitors

While not directly synthesized from this compound, potent inhibitors of Janus kinase 2 (JAK2) have been prepared from the closely related starting material, 2-chloro-5-methyl-3-nitropyridine. This highlights the broader applicability of chloromethyl-nitropyridine scaffolds in targeting the JAK family of kinases, which are implicated in various myeloproliferative neoplasms and inflammatory diseases.

Quantitative Data

The following table summarizes the inhibitory activities of a representative kinase inhibitor synthesized from a chloro-nitropyridine precursor.

Compound NameTarget KinaseStarting MaterialIC50 (nM)Reference
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-aminep70S6Kβ2,6-dichloro-3-nitropyridine444[1]
MPS1>10,000[1]
MAPKAPK2>10,000[1]

Relevant Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for drug development. Below are simplified diagrams of the signaling pathways for p70S6Kβ and JAK2.

p70S6K_pathway GF Growth Factors (e.g., Insulin, EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6Kβ mTORC1->p70S6K phosphorylates S6 Ribosomal Protein S6 p70S6K->S6 phosphorylates Translation Protein Synthesis & Cell Growth S6->Translation Inhibitor N-(6-chloro-3-nitropyridin-2-yl)- isoquinolin-3-amine derivative Inhibitor->p70S6K

Caption: Simplified p70S6Kβ Signaling Pathway.

JAK_STAT_pathway cluster_nucleus Cytokine Cytokine (e.g., EPO, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription (Proliferation, Differentiation) Nucleus->Gene Inhibitor JAK2 Inhibitor (derived from chloromethyl- nitropyridine) Inhibitor->JAK2

Caption: Simplified JAK-STAT Signaling Pathway.

Experimental Protocols

This section provides a detailed protocol for the synthesis of the p70S6Kβ inhibitor, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, adapted from the literature.[1] This multi-step synthesis demonstrates key chemical transformations relevant to the elaboration of the this compound scaffold.

Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

experimental_workflow Start 3-chloro-5-(1-methyl- 1H-pyrazol-4-yl)isoquinoline Step1 Buchwald-Hartwig Arylamination Start->Step1 Intermediate1 Imine Intermediate Step1->Intermediate1 Step2 Acid-promoted Hydrolysis Intermediate1->Step2 Intermediate2 5-(1-methyl-1H-pyrazol-4-yl) isoquinolin-3-amine Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (SNAr) Intermediate2->Step3 Final N-(6-chloro-3-nitropyridin-2-yl)- 5-(1-methyl-1H-pyrazol-4-yl) isoquinolin-3-amine Step3->Final Reagent1 Benzophenone (B1666685) imine, Pd(OAc)2, BINAP, t-BuONa, Toluene Reagent1->Step1 Reagent2 2 N HCl(aq) Reagent2->Step2 Reagent3 2,6-dichloro-3-nitropyridine, DIEA, 1,4-dioxane Reagent3->Step3

Caption: Synthetic workflow for the p70S6Kβ inhibitor.

Step 1: Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Reaction Setup: In a microwave tube, suspend 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline (1.0 eq.), Pd(OAc)2 (0.1 eq.), BINAP (0.3 eq.), and t-BuONa (3.0 eq.) in dry toluene.

  • Degassing: Degas the reaction mixture and purge with argon.

  • Addition of Reagent: Add benzophenone imine (2.0 eq.) to the mixture.

  • Reaction Conditions: Stir the mixture at room temperature under an argon atmosphere for 10 minutes, followed by heating at 130 °C under microwave irradiation for 35 minutes.

  • Work-up and Hydrolysis: After cooling to room temperature, concentrate the mixture under vacuum. Add a 2 N aqueous HCl solution and stir at 75 °C for 1 hour.

  • Extraction: Extract the suspension twice with dichloromethane (B109758) (DCM). Basify the aqueous layer to pH 8 with 30% (w/w) aqueous NaOH and extract three times with ethyl acetate (B1210297) (EtOAc).

  • Purification: Dry the combined organic phases over Na2SO4, concentrate under vacuum, and purify the crude product by flash chromatography on silica (B1680970) gel.

Step 2: Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Reaction Setup: Dissolve 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (1.0 eq.) and 2,6-dichloro-3-nitropyridine (2.0 eq.) in dry 1,4-dioxane.

  • Addition of Base: Add N,N-diisopropylethylamine (DIEA) (7.0 eq.) to the stirring solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for 26 hours.

  • Work-up and Purification: After cooling to room temperature, remove the solvent under vacuum. The crude product can be purified by appropriate chromatographic techniques.

Conclusion

This compound and its analogs are valuable and reactive starting materials for the synthesis of kinase inhibitors. The methodologies presented herein, particularly the nucleophilic aromatic substitution, provide a robust platform for the generation of diverse libraries of compounds for screening against various kinase targets. The successful synthesis of a p70S6Kβ inhibitor highlights the potential of this scaffold in developing novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to identify more potent and selective kinase inhibitors.

References

Application Notes and Protocols: The Role of 6-Chloro-2-methyl-3-nitropyridine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-chloro-2-methyl-3-nitropyridine and its analogs as key building blocks in the development of novel anticancer agents. This document details the synthesis of two distinct classes of potential cancer therapeutics: 3-methyl-1,6-diazaphenothiazines and a potent Monopolar Spindle 1 (MPS1) kinase inhibitor. The protocols outlined herein, along with the corresponding biological data and pathway visualizations, are intended to serve as a valuable resource for researchers in the field of oncology drug discovery.

Introduction

This compound is a versatile heterocyclic compound whose reactivity is harnessed for the synthesis of complex molecules with therapeutic potential. The presence of a chloro substituent and an electron-withdrawing nitro group on the pyridine (B92270) ring makes it an excellent substrate for nucleophilic aromatic substitution reactions, a cornerstone of many synthetic strategies in medicinal chemistry. This reactivity has been exploited to generate a diverse range of compounds, including those with significant anticancer properties.

This document focuses on two prominent examples:

  • 3-Methyl-1,6-diazaphenothiazines: A class of tricyclic compounds synthesized from the related precursor, 2-chloro-3-nitro-5-methylpyridine, which have demonstrated potent cytotoxic and pro-apoptotic activity against melanoma cell lines.

  • N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A potential irreversible inhibitor of Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the mitotic checkpoint, synthesized using 2,6-dichloro-3-nitropyridine (B41883).

Section 1: 3-Methyl-1,6-diazaphenothiazine Derivatives as Anticancer Agents

Application

3-Methyl-1,6-diazaphenothiazine derivatives have emerged as a promising class of anticancer agents, exhibiting significant cytotoxicity against melanoma cells. Their mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and a reduction in intracellular glutathione (B108866) levels, indicating the induction of oxidative stress.

Data Presentation

The anticancer activity of 3-methyl-1,6-diazaphenothiazine derivatives was evaluated against various melanoma cell lines. The following table summarizes the percentage of cells with low mitochondrial membrane potential and low intracellular glutathione (GSH) levels after treatment with compounds B8 (3-methyl-10-allyl-1,6-diazaphenothiazine) and B10 (3-methyl-10-benzyl-1,6-diazaphenothiazine)[1].

CompoundConcentration (µM)Cell Line% of Cells with Low Mitochondrial Membrane Potential% of Cells with Low Intracellular GSH
B8 50G361 (melanotic)13%21%
100G361 (melanotic)26%33%
50C32 (amelanotic)18%20%
100C32 (amelanotic)25%36%
B10 50G361 (melanotic)6%13%
100G361 (melanotic)17%25%
50C32 (amelanotic)15%12%
100C32 (amelanotic)21%22%
Control -G361 (melanotic)~4%~4%
Control -C32 (amelanotic)~6%~6%

Additionally, related 1,9-diazaphenothiazine derivatives have shown potent anticancer activity, with IC50 values more potent than the standard chemotherapeutic agent cisplatin (B142131) in certain cell lines[2].

CompoundCell LineIC50 (µM)Cisplatin IC50 (µM)
10H-1,9-diazaphenothiazine C-32 (melanoma)3.8313.2
Compound 3 (methyl derivative) C-32 (melanoma)4.0213.2
Compound 4 (allyl derivative) C-32 (melanoma)3.3713.2
Compound 5 (propargyl derivative) SNB-19 (glioblastoma)0.33-
Compound 6 (benzyl derivative) MDA-MB-231 (breast)2.13-
Experimental Protocols

Synthesis of 10H-3-methyl-1,6-diazaphenothiazine (B6)

This protocol describes the synthesis of the parent 3-methyl-1,6-diazaphenothiazine compound.

  • Materials: 2-chloro-3-nitro-5-methylpyridine (B1), sodium 3-amino-4-pyridinethiolate (B2), dry N,N-dimethylformamide (DMF), chloroform (B151607), aluminum oxide.

  • Procedure:

    • To a solution of sodium 3-amino-4-pyridinethiolate (B2) (148 mg, 1 mmol) in dry DMF (10 mL), add 2-chloro-3-nitro-5-methylpyridine (B1) (158 mg, 1 mmol).

    • Stir the mixture at room temperature for 1 hour.

    • Heat the reaction mixture to reflux for 5 hours.

    • After cooling, evaporate the solvent in vacuo.

    • Dissolve the dry residue in chloroform and purify using column chromatography on aluminum oxide with chloroform as the eluent to obtain 10H-3-methyl-1,6-diazaphenothiazine (B6).

Cytotoxicity Assay (WST-1 Assay)

This assay is used to assess the effect of the synthesized compounds on the viability of melanoma cells[1].

  • Materials: Melanoma cell lines (COLO829, G361, A375, C32), normal human fibroblasts (HDF), cell culture medium, 96-well plates, WST-1 reagent, microplate reader.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24, 48, and 72 hours.

    • Add WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Express the results as a percentage of the control (untreated cells).

Mitochondrial Membrane Potential Assay

This assay measures the disruption of the mitochondrial membrane potential, an early indicator of apoptosis[1].

  • Materials: Melanoma cell lines, cell culture medium, 6-well plates, fluorescent dye for mitochondrial membrane potential (e.g., JC-1 or TMRE), flow cytometer or fluorescence microscope.

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compounds for the desired time.

    • Stain the cells with the mitochondrial membrane potential dye according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of cells with depolarized mitochondria.

Intracellular Glutathione (GSH) Level Assay

This assay quantifies the levels of intracellular GSH, a key antioxidant, to assess oxidative stress[1].

  • Materials: Melanoma cell lines, cell culture medium, 6-well plates, a fluorescent probe for GSH (e.g., monochlorobimane), flow cytometer or fluorescence plate reader.

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compounds.

    • Incubate the cells with the GSH-specific fluorescent probe.

    • Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader to determine the intracellular GSH levels.

Signaling Pathway and Workflow Visualization

The synthesis of 3-methyl-1,6-diazaphenothiazines and their subsequent induction of apoptosis in cancer cells can be visualized through the following diagrams.

G cluster_synthesis Synthesis of 10H-3-methyl-1,6-diazaphenothiazine 2-chloro-3-nitro-5-methylpyridine 2-chloro-3-nitro-5-methylpyridine Intermediate Smiles Rearrangement Intermediate 2-chloro-3-nitro-5-methylpyridine->Intermediate Nucleophilic Substitution sodium 3-amino-4-pyridinethiolate sodium 3-amino-4-pyridinethiolate sodium 3-amino-4-pyridinethiolate->Intermediate 10H-3-methyl-1,6-diazaphenothiazine 10H-3-methyl-1,6-diazaphenothiazine Intermediate->10H-3-methyl-1,6-diazaphenothiazine Intramolecular Cyclization

Synthetic route to 10H-3-methyl-1,6-diazaphenothiazine.

G cluster_pathway Apoptosis Induction by Diazaphenothiazines Diazaphenothiazine Diazaphenothiazine Mitochondria Mitochondria Diazaphenothiazine->Mitochondria ROS_Increase Increased ROS Mitochondria->ROS_Increase MMP_Loss Loss of MMP Mitochondria->MMP_Loss GSH_Depletion GSH Depletion ROS_Increase->GSH_Depletion Cytochrome_c_Release Cytochrome c Release MMP_Loss->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Intrinsic apoptosis pathway induced by diazaphenothiazines.

Section 2: MPS1 Kinase Inhibitor Synthesis and Evaluation

Application

N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine is a potential irreversible inhibitor of Monopolar Spindle 1 (MPS1) kinase. MPS1 is a key regulator of the spindle assembly checkpoint (SAC), a critical process that ensures accurate chromosome segregation during mitosis. Inhibition of MPS1 leads to premature exit from mitosis and subsequent cancer cell death, making it an attractive target for cancer therapy, particularly in aggressive tumors like triple-negative breast cancer[3].

Data Presentation

The inhibitory potency of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was evaluated against MPS1 and other kinases harboring a cysteine in the hinge region[3].

KinaseInhibitory Activity
MPS1 (TTK) Potent Inhibitor
MAPKAPK2 Evaluated
p70S6Kβ/S6K2 Evaluated

Note: Specific IC50 values were not provided in the source material, but the compound was designed as a potent inhibitor.

Experimental Protocols

Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (1)

This protocol details the final step in the synthesis of the target MPS1 inhibitor[3].

  • Materials: 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, 2,6-dichloro-3-nitropyridine, dry 1,4-dioxane, N,N-diisopropylethylamine (DIEA).

  • Procedure:

    • Dissolve 40 mg of 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (0.18 mmol, 1 eq.) and 69 mg of 2,6-dichloro-3-nitropyridine (0.36 mmol, 2 eq.) in 3 mL of dry 1,4-dioxane.

    • Add 93 µL of N,N-diisopropylethylamine (DIEA) (1.25 mmol, 7 eq.) to the stirring solution.

    • Heat the reaction mixture to reflux for 26 hours.

    • After cooling to room temperature, remove the solvent under vacuum.

    • Purify the crude product to obtain the final compound.

MPS1 Kinase Inhibition Assay (General Protocol)

This is a general protocol for measuring MPS1 kinase activity and can be adapted to screen for inhibitors.

  • Materials: Purified recombinant MPS1 enzyme, a suitable substrate (e.g., myelin basic protein or a specific peptide), ATP, kinase assay buffer, 96-well plates, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a reaction mixture containing the MPS1 enzyme, substrate, and kinase buffer in a 96-well plate.

    • Add the test compound (inhibitor) at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.

    • Calculate the percentage of inhibition and determine the IC50 value of the compound.

Signaling Pathway and Workflow Visualization

The synthesis of the MPS1 inhibitor and its role in disrupting the mitotic checkpoint are illustrated below.

G cluster_synthesis_mps1 Synthesis of MPS1 Inhibitor isoquinolin-3-amine 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine MPS1_Inhibitor N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine isoquinolin-3-amine->MPS1_Inhibitor Nucleophilic Aromatic Substitution dicholoronitropyridine 2,6-dichloro-3-nitropyridine dicholoronitropyridine->MPS1_Inhibitor

Final synthetic step for the MPS1 kinase inhibitor.

G cluster_pathway_mps1 Mitotic Spindle Assembly Checkpoint (SAC) Pathway Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached_Kinetochores->MPS1 activates MCC_Formation Mitotic Checkpoint Complex (MCC) Formation MPS1->MCC_Formation Premature_Anaphase Premature Anaphase MPS1->Premature_Anaphase MPS1_Inhibitor MPS1 Inhibitor MPS1_Inhibitor->MPS1 inhibits APC_C_Inhibition APC/C Inhibition MCC_Formation->APC_C_Inhibition Securin_CyclinB_Stable Securin & Cyclin B Stable APC_C_Inhibition->Securin_CyclinB_Stable Metaphase_Arrest Metaphase Arrest Securin_CyclinB_Stable->Metaphase_Arrest Aneuploidy_CellDeath Aneuploidy & Cell Death Premature_Anaphase->Aneuploidy_CellDeath

Role of MPS1 in the Spindle Assembly Checkpoint and its inhibition.

References

Application Notes and Protocols: Derivatization of 6-Chloro-2-methyl-3-nitropyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methyl-3-nitropyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its activated chlorine atom at the 6-position, influenced by the electron-withdrawing nitro group and the pyridine (B92270) ring, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reactivity allows for the facile introduction of a diverse array of chemical moieties, leading to the generation of compound libraries with a wide range of biological activities. Derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, including those involved in cancer cell proliferation and survival signaling pathways like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.

These application notes provide a comprehensive overview of the derivatization of this compound and the subsequent biological evaluation of its derivatives. Detailed protocols for key synthetic transformations and biological assays are provided to guide researchers in the exploration of this promising scaffold for the development of novel therapeutic agents.

Data Presentation: Biological Activity of this compound Derivatives

While extensive quantitative data for a broad range of this compound derivatives is not available in a single comprehensive study, the following table summarizes the inhibitory activities of a key derivative and related nitropyridine compounds against various protein kinases. This data highlights the potential of this scaffold in kinase inhibitor design.

Compound IDStructureTarget KinaseIC50 (nM)Assay TypeReference
1 N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amineMPS1>10,000Radiometric HotSpot®[1]
MAPKAPK2>10,000Radiometric HotSpot®[1]
p70S6Kβ (S6K2)444Radiometric HotSpot®[1]

Experimental Protocols

A. Derivatization of this compound

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield 6-amino-2-methyl-3-nitropyridine derivatives.

Materials:

  • This compound

  • Amine of interest (e.g., piperazine, morpholine, aniline (B41778) derivatives)

  • Solvent (e.g., Acetonitrile, DMF, Dioxane)

  • Base (e.g., K2CO3, Et3N, DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the amine of interest (1.1 - 2.0 eq) and the base (2.0 - 3.0 eq).

  • Add the solvent to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (the temperature will depend on the solvent used).

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 12-48 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the pure 6-amino-2-methyl-3-nitropyridine derivative.

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 - 1.5 eq), the base (2.0 - 3.0 eq), and the palladium catalyst (0.02 - 0.10 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2-methyl-3-nitropyridine derivative.

B. Biological Assays

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., VEGFR-2, PI3K)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a white-walled multi-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer.

  • Initiate the kinase reaction by adding the ATP solution to the wells containing the kinase/substrate mix and the test compounds.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This protocol describes the use of the MTT assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Visualizations

Signaling Pathways

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [color="#5F6368"]; VEGFR2 -> PLCg [color="#5F6368"]; VEGFR2 -> PI3K [color="#5F6368"]; PLCg -> Ras [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; Ras -> Raf -> MEK -> ERK [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } .dot Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth,\nProliferation, Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP2 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [color="#5F6368"]; PIP3 -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; mTOR -> CellGrowth [color="#5F6368"]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } .dot Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.

Experimental Workflows

// Nodes Start [label="6-Chloro-2-methyl-\n3-nitropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)\n(e.g., with amines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki-Miyaura\nCross-Coupling\n(e.g., with boronic acids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatives1 [label="6-Amino-2-methyl-\n3-nitropyridine\nDerivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Derivatives2 [label="6-Aryl-2-methyl-\n3-nitropyridine\nDerivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> SNAr [color="#5F6368"]; Start -> Suzuki [color="#5F6368"]; SNAr -> Derivatives1 [color="#5F6368"]; Suzuki -> Derivatives2 [color="#5F6368"]; } .dot Caption: Derivatization Workflow of this compound.

// Nodes Synthesis [label="Synthesis of\n6-Substituted-2-methyl-\n3-nitropyridine Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; KinaseAssay [label="In Vitro\nKinase Inhibition Assay\n(e.g., ADP-Glo™)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellAssay [label="Cell-Based\nCytotoxicity Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50_Kinase [label="Determine\nKinase IC50 Values", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; IC50_Cell [label="Determine\nCellular IC50 Values", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR)\nAnalysis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> KinaseAssay [color="#5F6368"]; Synthesis -> CellAssay [color="#5F6368"]; KinaseAssay -> IC50_Kinase [color="#5F6368"]; CellAssay -> IC50_Cell [color="#5F6368"]; IC50_Kinase -> SAR [color="#5F6368"]; IC50_Cell -> SAR [color="#5F6368"]; SAR -> LeadOpt [color="#5F6368"]; } .dot Caption: Biological Assay Workflow for Synthesized Derivatives.

References

Application Notes and Protocols for Reactions Involving 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for key chemical transformations involving 6-Chloro-2-methyl-3-nitropyridine. This versatile building block is a valuable precursor in the synthesis of a wide range of substituted pyridines, which are important scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies and provide a robust starting point for reaction optimization.

Core Reactions and Applications

This compound is amenable to several important chemical transformations, primarily targeting the substitution of the chloro group and the reduction of the nitro functionality. The electron-withdrawing nature of the nitro group and the pyridine (B92270) ring activates the C6-chloro position for nucleophilic attack and palladium-catalyzed cross-coupling reactions.

The primary reactions covered in these notes are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl amines.

  • Nucleophilic Aromatic Substitution (SNAr): For the introduction of a variety of nucleophiles, such as alkoxides and amines.

  • Reduction of the Nitro Group: To furnish the corresponding 3-aminopyridine (B143674) derivative, a key intermediate for further functionalization.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the key transformations of this compound and analogous substrates.

Table 1: Suzuki-Miyaura Coupling of Halopyridines with Boronic Acids

EntryHalopyridineBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Chloro-3-methylpyridine4-Nitrophenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O80-10012High
22,6-DichloropyridineHeptylboronic acid pinacol (B44631) esterPd₂(dba)₃ (1) / FcPPh₂ (6)K₃PO₄Dioxane/H₂O1001274
32-Amino-4-chloro-6-methylpyridine3-Pyridineboronic acidPd(PPh₃)₂Cl₂Na₂CO₃ACN/H₂O78774

Table 2: Buchwald-Hartwig Amination of Halopyridines

EntryHalopyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Aryl Chloridet-Butyl carbamatePd₂(dba)₃ (2.6)Xantphos (4.6)Cs₂CO₃THF140 (µW)0.7538
2Aryl ChlorideAminePd(OAc)₂ (2)BINAP (2)Cs₂CO₃Toluene902337
32-Chloro-3-nitropyridineVarious formamides/acetamides---Reflux15-7069-85

Table 3: Nucleophilic Aromatic Substitution (SNAr) of this compound

EntryNucleophileReagentsSolventTemp. (°C)Time (h)Yield (%)
1GuaiacolDABCO-1303-489
2Isopropylamine-Dichloromethane0 - RT4High

Table 4: Reduction of the Nitro Group

EntrySubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)
1This compoundFe, HClEtOH, H₂ORT199
22-(2-methoxyphenoxy)-6-methyl-3-nitropyridineHydrazine hydrate, 10% Pd/CEthanol (B145695)70284

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(dppf)Cl2) inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent (e.g., Dioxane/H2O) inert->solvent heat Heat Reaction (80-110 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O, Brine monitor->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Final Product: 6-Aryl-2-methyl-3-nitropyridine purify->product

Suzuki-Miyaura Coupling Experimental Workflow
Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed amination of this compound.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium pre-catalyst (e.g., BrettPhos Pd G3, 2-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and the base to an oven-dried reaction vessel.

  • Seal the vessel and add this compound followed by the anhydrous, degassed solvent.

  • Add the amine coupling partner via syringe.

  • Heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NH₄Cl).

  • Dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald_Hartwig_Workflow setup Setup Under Inert Gas: - Add Pd Pre-catalyst - Add Base (e.g., NaOtBu) reagents Add Reagents: - this compound - Degassed Solvent (e.g., Toluene) - Amine setup->reagents heat Heat Reaction (e.g., 100 °C) reagents->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Workup: - Cool and Quench - Dilute and Filter monitor->workup purify Purification: - Wash, Dry, Concentrate - Column Chromatography workup->purify product Final Product: N-Substituted-2-methyl-3-nitro- pyridin-6-amine purify->product

Buchwald-Hartwig Amination Experimental Workflow
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Alkoxide

This protocol outlines the reaction of this compound with an alkoxide nucleophile, exemplified by the reaction with guaiacol.[5]

Materials:

  • This compound (1.0 equiv)

  • Guaiacol (1.0 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.0 equiv)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and mechanical stirring, add this compound, guaiacol, and DABCO.

  • Heat the reaction mixture to 130 °C.

  • Monitor the reaction by liquid chromatography until the starting material is consumed (typically 3-4 hours).

  • After cooling, the crude product can be purified. The patent describes a workup involving slurrying in petroleum ether, filtration, and drying.[5] For laboratory scale, partitioning between water and an organic solvent followed by column chromatography is recommended.

SNAr_Pathway start This compound intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu- nucleophile Nucleophile (Nu-) (e.g., RO-, R2N-) nucleophile->intermediate product 6-Nu-2-methyl-3-nitropyridine intermediate->product - Cl- leaving_group Cl-

General SNAr Reaction Pathway
Protocol 4: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of a 3-nitropyridine (B142982) derivative to the corresponding 3-aminopyridine using iron powder in acidic media.[6]

Materials:

  • This compound (1.0 equiv)

  • Iron powder (10 equiv)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a stirred solution of this compound in ethanol and concentrated HCl, add iron powder in small portions at room temperature over 30 minutes.

  • Continue stirring at room temperature for an additional 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and neutralize with NaHCO₃.

  • Extract the product with ethyl acetate.

  • Filter the mixture through Celite and wash the pad with ethyl acetate.

  • Separate the phases of the filtrate, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to afford the product.

Nitro_Reduction_Workflow start Dissolve 6-Chloro-2-methyl- 3-nitropyridine in EtOH/conc. HCl add_fe Add Fe Powder Portion-wise at RT start->add_fe stir Stir at RT (30 min) add_fe->stir concentrate Remove Solvent (in vacuo) stir->concentrate neutralize Neutralize with NaHCO3 concentrate->neutralize extract Extract with EtOAc neutralize->extract purify Wash, Dry, and Concentrate extract->purify product Final Product: 6-Chloro-2-methyl- pyridin-3-amine purify->product

Nitro Group Reduction Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloro-2-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for the synthesis of this compound is through the direct nitration of 2-chloro-6-methylpyridine (B94459) using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid serves as a catalyst and dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile in this aromatic substitution reaction. An alternative, multi-step approach involves the nitration of 2-amino-6-methylpyridine, followed by a diazotization reaction to yield 2-hydroxy-6-methyl-3-nitropyridine, and subsequent chlorination to obtain the final product.[1]

Q2: What are the primary challenges and side reactions in this synthesis?

A2: The main challenges in the nitration of pyridine (B92270) derivatives are the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic aromatic substitution, often necessitating harsh reaction conditions.[2] The primary side reaction is the formation of the constitutional isomer, 2-chloro-6-methyl-5-nitropyridine. The physical properties of this isomer are very similar to the desired 3-nitro product, which can make purification difficult. Other potential side reactions include over-nitration (dinitration) and, under certain conditions, hydrolysis of the chloro group.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material, you can observe the consumption of the reactant and the formation of the product and byproducts. For more detailed analysis, including the quantification of the product and impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Q4: What are the key safety precautions for this reaction?

A4: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The addition of the nitrating agent should be performed slowly and at a controlled temperature, typically using an ice bath, to prevent a runaway reaction.

Troubleshooting Guide

Issue Possible Causes Suggested Solutions
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product under harsh conditions. - Loss of product during workup and purification.- Monitor the reaction by TLC until the starting material is consumed. - Carefully control the reaction temperature as specified in the protocol. Avoid excessive heating. - Consider using milder nitrating agents if degradation is observed. - Optimize extraction and recrystallization solvents and procedures to minimize product loss.
High Level of 5-Nitro Isomer Impurity - The reaction temperature may be too high, leading to reduced regioselectivity. - The nitrating agent might be too aggressive.- Maintain a low and consistent reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent. - Consider using a milder nitrating system, such as nitric acid in trifluoroacetic anhydride, which may offer better regioselectivity.[3]
Presence of Di-nitrated Byproducts - An excess of the nitrating agent was used. - The reaction time was too long.- Use a stoichiometric amount or only a slight excess of the nitrating agent. - Monitor the reaction closely with TLC and quench it as soon as the desired product is formed to prevent further nitration.[2]
Product is a Dark Oil or Tarry Substance - Significant degradation of the starting material or product. - Presence of numerous impurities.- Ensure the starting material is pure. - Strictly control the reaction temperature and time. - After the reaction, quench the mixture by pouring it onto crushed ice to rapidly cool it and prevent further side reactions.
Difficulty in Purifying the Product - The 3-nitro and 5-nitro isomers have very similar physical properties.- Fractional recrystallization using a suitable solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexane) can be effective. - For high-purity requirements, column chromatography on silica (B1680970) gel is a recommended purification method.

Experimental Protocols

Method 1: Direct Nitration of 2-Chloro-6-methylpyridine (Adapted from similar procedures)

Materials:

  • 2-Chloro-6-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (B109758) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 2-chloro-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-chloro-6-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-15 °C) for a specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Nitration of Chloro-Methyl Pyridine Derivatives

Starting MaterialNitrating AgentTemperature (°C)Time (h)Yield of 3-nitro isomer (%)Reference
2-amino-6-methylpyridineH₂SO₄/HNO₃0129 (after subsequent steps)[1]
2,6-dichloropyridineH₂SO₄/HNO₃ (30%)110-1203082A patent for a similar synthesis.
2,6-dichloropyridineH₂SO₄/HNO₃ (90%)50-601088.3A patent for a similar synthesis.
2-chloro-6-alkoxypyridineH₂SO₄/HNO₃20-40592 (after purification)[4]

Note: The yields presented are for analogous compounds and may vary for the synthesis of this compound.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Start add_h2so4 Add Conc. H₂SO₄ to Flask start->add_h2so4 1. cool_flask Cool Flask to 0°C add_h2so4->cool_flask 2. add_substrate Add 2-Chloro-6-methylpyridine cool_flask->add_substrate 3. add_nitrating_mix Add Nitrating Mix Dropwise add_substrate->add_nitrating_mix 4. prepare_nitrating_mix Prepare Nitrating Mix (HNO₃/H₂SO₄) prepare_nitrating_mix->add_nitrating_mix 5. react Stir at Controlled Temperature add_nitrating_mix->react 6. quench Quench on Ice react->quench 7. neutralize Neutralize with NaHCO₃ quench->neutralize 8. extract Extract with Organic Solvent neutralize->extract 9. dry Dry Organic Layer extract->dry 10. concentrate Concentrate in vacuo dry->concentrate 11. purify Purify (Recrystallization/Chromatography) concentrate->purify 12. end Pure this compound purify->end 13.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Synthesis of 6-Chloro-2-methyl-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloro-2-methyl-3-nitropyridine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My direct nitration of 2-chloro-6-methylpyridine (B94459) is resulting in a low yield and a mixture of isomers. What is happening and how can I improve this?

A1: Direct nitration of the pyridine (B92270) ring is challenging due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution.[1][2] Harsh reaction conditions, typically involving a mixture of concentrated nitric acid and sulfuric acid, are required, which can lead to side reactions and degradation of the starting material.[3] The primary issue is often the formation of regioisomers, which are difficult to separate from the desired product due to their similar physical properties.

To improve the yield and regioselectivity, consider the following:

  • Alternative Synthetic Route: A more reliable method involves a multi-step synthesis starting from 2-amino-6-methylpyridine (B158447). This route provides better control over the position of the nitro group, leading to a purer product and higher overall yield.[4]

  • Temperature Control: If you proceed with direct nitration, maintaining a low and consistent temperature (e.g., 0-10°C) during the addition of the nitrating agent is crucial to minimize side reactions and improve selectivity.[5]

  • Stoichiometry of Reagents: Use a carefully measured amount of the nitrating agent. An excess can lead to the formation of di-nitrated byproducts.[3]

Q2: I am following a multi-step synthesis from 2-amino-6-methylpyridine, but the yield of the nitration step is still low. What are the potential causes?

A2: Even in the multi-step synthesis, the nitration of the aminopyridine precursor can be problematic. Potential causes for low yield include:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by monitoring its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Reaction Conditions: The concentration of the acids, the reaction temperature, and the reaction time are all critical parameters. Refer to the detailed protocol below and consider optimizing these conditions for your specific setup.

  • Product Loss During Work-up: The work-up procedure, especially the neutralization and extraction steps, can lead to significant product loss if not performed carefully. Ensure the pH is adjusted correctly and perform multiple extractions with a suitable organic solvent.

Q3: How can I effectively purify the final this compound product?

A3: Purification can be challenging, especially if isomeric impurities are present. The following techniques can be employed:

  • Recrystallization: This is the most common method for purifying solid organic compounds. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate (B1210297)/heptane) to find the optimal conditions for selectively crystallizing the desired product.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel can be used to separate isomers. A gradient of solvents, such as ethyl acetate in heptane, may be necessary to achieve good separation.

  • Steam Distillation: For the crude product from the initial nitration of 2-amino-6-methylpyridine, steam distillation can be an effective purification step.[4]

Experimental Protocols

A more reliable and higher-yielding approach to synthesizing this compound is a three-step process starting from 2-amino-6-methylpyridine.

dot

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Chlorination start1 2-Amino-6-methylpyridine reagents1 Conc. H₂SO₄, Conc. HNO₃ 0°C, 1h start1->reagents1 product1 2-Amino-6-methyl-3-nitropyridine (B186383) reagents1->product1 reagents2 Conc. H₂SO₄, NaNO₂ 0°C, 4h product1->reagents2 product2 2-Hydroxy-6-methyl-3-nitropyridine (B185662) product1->product2 Proceed to Diazotization reagents2->product2 reagents3 POCl₃, Reflux, 4h product2->reagents3 product3 This compound product2->product3 Proceed to Chlorination reagents3->product3

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine
  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 30g (0.28 mol) of 2-amino-6-methylpyridine to 100 mL of concentrated sulfuric acid, maintaining the temperature at 0°C.

  • Slowly add 42 mL of a pre-cooled (0°C) 1:1 (v/v) mixture of concentrated sulfuric acid (98%) and concentrated nitric acid (72%).

  • Maintain the reaction at 0°C for 1 hour, then allow it to stand for 12 hours.

  • Pour the reaction mixture into 2 L of ice water and neutralize with concentrated ammonia (B1221849) to a pH of 7.

  • Filter the resulting precipitate and dry the filter cake to obtain the crude product.

  • Purify the crude product by steam distillation. The bright yellow liquid obtained is then extracted with ethyl acetate and recrystallized from ethyl acetate to yield pure 2-amino-6-methyl-3-nitropyridine.[4]

Step 2: Synthesis of 2-Hydroxy-6-methyl-3-nitropyridine
  • To a suspension of 10g (0.065 mol) of 2-amino-6-methyl-3-nitropyridine in 100 mL of water, slowly add 12 mL of concentrated sulfuric acid with stirring, while cooling in an ice bath to 0°C.

  • Add 6.9g (0.098 mol) of sodium nitrite (B80452) in portions, ensuring the temperature remains at 0°C.

  • Continue the reaction at 0°C for 4 hours, and then let it stand for 12 hours.

  • A yellow precipitate will form. Filter the product under reduced pressure and dry it under vacuum to obtain 2-hydroxy-6-methyl-3-nitropyridine.[4]

Step 3: Synthesis of this compound
  • Add 10g (0.065 mol) of 2-hydroxy-6-methyl-3-nitropyridine to 50 mL of phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Distill off the majority of the phosphorus oxychloride under reduced pressure.

  • Pour the residue into 200g of ice water and stir for 2 hours.

  • A precipitate will form. Filter the product under reduced pressure and dry it under vacuum to obtain this compound.[4]

Quantitative Data

The following table summarizes reaction conditions and reported yields for the synthesis of related nitropyridine derivatives, which can serve as a benchmark for optimizing the synthesis of this compound.

Starting MaterialNitrating Agent/Chlorinating AgentTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-Amino-6-methylpyridineConc. H₂SO₄ / Conc. HNO₃0129-[4]
2-Amino-6-methyl-3-nitropyridineConc. H₂SO₄ / NaNO₂0477-[4]
2-Hydroxy-6-methyl-3-nitropyridinePOCl₃Reflux489-[4]
2,6-Dichloropyridine90% HNO₃ / H₂SO₄50-601088.395.5[6]
2,6-Dichloropyridine30% HNO₃ / H₂SO₄110-1203082.098.3[6]

Troubleshooting Logic

dot

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Incomplete Reaction? start->check_reaction check_temp Incorrect Temperature? start->check_temp check_impurities Isomeric Impurities Present? start->check_impurities solution_monitor Monitor reaction by TLC/HPLC check_reaction->solution_monitor Yes solution_temp Optimize and strictly control reaction temperature check_temp->solution_temp Yes solution_purification Improve purification method (Recrystallization or Chromatography) check_impurities->solution_purification Yes solution_route Consider alternative synthetic route check_impurities->solution_route Persistent Issue solution_time Increase reaction time solution_monitor->solution_time

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 6-Chloro-2-methyl-3-nitropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 6-Chloro-2-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound and its derivatives?

A1: The primary methods for purifying this compound reaction products are recrystallization and column chromatography. Recrystallization is often performed using solvents like ethanol, or a mixture of ethyl acetate (B1210297) and cyclohexane.[1] For more challenging separations, silica (B1680970) gel column chromatography is effective, employing solvent systems such as dichloromethane-methanol or petroleum ether-ethyl acetate.[1]

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: A significant impurity is often the constitutional isomer, 2-chloro-6-methyl-5-nitropyridine, which forms as a byproduct during the nitration of 2-chloro-6-methylpyridine.[2] Due to their similar physical properties, separating these isomers can be challenging. Other potential impurities include unreacted starting materials, dipyridine byproducts from side reactions, and residual solvents from the workup process.[2]

Q3: How can I improve the yield and purity of my product?

A3: To enhance yield and purity, it is crucial to control the reaction conditions, particularly the temperature during nitration, which should be kept low (e.g., 0-10°C) to minimize side product formation.[2] Careful monitoring of the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2] During workup, thorough extraction and optimized recrystallization or chromatography procedures are essential to minimize product loss and effectively remove impurities.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield of Desired Product 1. Incomplete reaction.[2] 2. Suboptimal reaction temperature leading to side product formation.[2] 3. Product loss during extraction or purification steps.[2]1. Monitor the reaction with TLC to ensure it goes to completion. 2. Maintain a low and controlled temperature during the addition of the nitrating mixture. 3. Optimize solvent volumes and the number of extractions. Ensure the chosen recrystallization solvent provides good recovery.
Product is an Oil and Fails to Crystallize 1. Presence of significant impurities, especially the isomeric byproduct, which can act as a crystallization inhibitor.[2] 2. Residual solvent remaining in the product.[2]1. Re-purify the product using column chromatography to separate the isomers. 2. Ensure the product is thoroughly dried under reduced pressure. 3. Try inducing crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product.[2]
Purified Product has a Yellowish or Brownish Color 1. Presence of colored impurities, possibly nitrated byproducts. 2. Degradation of the product due to exposure to heat or light.1. Perform a recrystallization, possibly with the addition of activated carbon to adsorb colored impurities. 2. Conduct another round of column chromatography. 3. Store the purified product in a cool, dark, and dry place.
Isomeric Impurity Co-elutes with the Product during Column Chromatography 1. The solvent system used for elution is not optimal for separating the isomers.1. Adjust the polarity of the eluent. A shallower gradient or an isocratic elution with a less polar solvent system might improve separation. 2. Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate).

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline for the recrystallization of crude this compound.

  • Dissolution: In a fume hood, transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, or a mixture of ethyl acetate/cyclohexane) to the flask.[1]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under reduced pressure.

Column Chromatography Purification

This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.

  • Column Packing: Prepare a chromatography column with silica gel using a slurry method with the initial, least polar eluent (e.g., petroleum ether or hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., petroleum ether:ethyl acetate 9:1).[1] Gradually increase the polarity of the eluent as the elution progresses.

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

Purification Method Solvent/Eluent System Achievable Purity Reported Yield Reference
RecrystallizationEthanol>98%Not specified[1]
RecrystallizationEthyl acetate/cyclohexane>98%Not specified[1]
Column ChromatographyDichloromethane-MethanolNot specified74% (for a derivative)[1]
Column ChromatographyPetroleum Ether:Ethyl Acetate (5:1)Not specifiedNot specified[1]
Distillation (for a similar compound)->=99%90.7% (recovery)[3]

Visualized Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Aqueous Workup & Extraction start->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification_choice Choice of Purification evaporation->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Purity & Crystalline column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture / Isomers final_product Pure Product recrystallization->final_product column_chrom->final_product analysis Purity Analysis (TLC, GC, NMR) final_product->analysis Troubleshooting_Logic cluster_problems Common Issues cluster_solutions Solutions start Crude Product Obtained check_purity Check Purity (TLC/GC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure oily_product Product is an Oil is_pure->oily_product No, Oily low_yield Low Yield is_pure->low_yield No, Low Yield colored_product Colored Impurities is_pure->colored_product No, Colored final_product Pure Product is_pure->final_product Yes column_chrom Perform Column Chromatography oily_product->column_chrom optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction recrystallize Recrystallize / Add Activated Carbon colored_product->recrystallize column_chrom->final_product recrystallize->final_product check_workup Review Workup Procedure optimize_reaction->check_workup check_workup->start

References

Technical Support Center: 6-Chloro-2-methyl-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-methyl-3-nitropyridine. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

The synthesis of this compound, typically achieved through the nitration of 2-Chloro-6-methylpyridine, is often accompanied by the formation of several side products. The most prevalent of these are:

  • Isomeric Impurity (6-Chloro-2-methyl-5-nitropyridine): The directing effects of the chloro and methyl substituents on the pyridine (B92270) ring can lead to nitration at the C5 position, resulting in the formation of the constitutional isomer, 6-Chloro-2-methyl-5-nitropyridine. This is often the primary impurity.

  • Over-nitration Products (Dinitropyridines): Under harsh reaction conditions, such as high temperatures or excessive nitrating agent, dinitration of the pyridine ring can occur, leading to the formation of dinitropyridine byproducts.

  • Hydrolysis Product (2-Methyl-3-nitro-6-hydroxypyridine): If water is present in the reaction mixture, the chloro group at the C6 position can undergo hydrolysis, yielding 2-Methyl-3-nitro-6-hydroxypyridine.

Q2: How can the formation of the 5-nitro isomer be minimized?

The formation of the undesired 6-Chloro-2-methyl-5-nitropyridine isomer is a common challenge. Its formation can be influenced by the reaction conditions. For the structurally related synthesis of 2-chloro-6-alkoxy-3-nitropyridines, it has been observed that the order of addition of the reactants plays a crucial role. Adding the 2-chloro-6-alkoxypyridine portion-wise to the nitrating mixture (sulfuric and nitric acid) can significantly reduce the formation of the 5-nitro isomer. This principle can be applied to the synthesis of this compound to potentially improve the isomeric ratio.

Q3: What analytical techniques are suitable for identifying and quantifying the main product and its side products?

A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the reaction mixture:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds like chloronitropyridines and their isomers. The mass fragmentation patterns can help in the structural elucidation of the main product and impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating the desired product from its less volatile impurities, such as the hydrolysis product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to distinguish between the 3-nitro and 5-nitro isomers based on the chemical shifts and coupling patterns of the aromatic protons.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Monitor the reaction progress using TLC or GC to ensure completion.
Suboptimal reaction temperature.Carefully control the reaction temperature. Nitration of pyridines can be highly exothermic.
Loss of product during workup.Optimize extraction and purification procedures to minimize product loss.
High Percentage of 6-Chloro-2-methyl-5-nitropyridine Isomer Reaction kinetics favoring 5-position nitration.Control the rate of addition of the nitrating agent. Consider adding the 2-Chloro-6-methylpyridine to the acid mixture.
Inappropriate reaction temperature.Optimize the reaction temperature to favor the formation of the desired 3-nitro isomer.
Presence of Dinitropyridine Byproducts Excessively harsh nitrating conditions.Use a milder nitrating agent or reduce the amount of nitric acid.
High reaction temperature.Maintain a lower reaction temperature throughout the addition and reaction time.
Detection of 2-Methyl-3-nitro-6-hydroxypyridine Presence of water in the reaction mixture.Ensure all reagents and glassware are dry. Use anhydrous solvents.
Hydrolysis during workup.Neutralize the reaction mixture at a low temperature and minimize contact time with aqueous solutions.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

  • 2-Chloro-6-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane (B109758) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 2-Chloro-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-Chloro-6-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizations

Reaction_Pathway 2-Chloro-6-methylpyridine 2-Chloro-6-methylpyridine This compound This compound 2-Chloro-6-methylpyridine->this compound HNO3/H2SO4 6-Chloro-2-methyl-5-nitropyridine 6-Chloro-2-methyl-5-nitropyridine 2-Chloro-6-methylpyridine->6-Chloro-2-methyl-5-nitropyridine HNO3/H2SO4 Dinitropyridine Dinitropyridine This compound->Dinitropyridine Excess HNO3 2-Methyl-3-nitro-6-hydroxypyridine 2-Methyl-3-nitro-6-hydroxypyridine This compound->2-Methyl-3-nitro-6-hydroxypyridine H2O

Caption: Main reaction and potential side reactions in the synthesis of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis of this compound cluster_issues Troubleshooting Start Start Reaction Reaction Start->Reaction Workup Workup Reaction->Workup Low Yield Low Yield Reaction->Low Yield Incomplete Reaction/ Temp Control Isomer Formation Isomer Formation Reaction->Isomer Formation Kinetics/ Temp Other Impurities Other Impurities Reaction->Other Impurities Over-nitration Purification Purification Workup->Purification Workup->Other Impurities Hydrolysis Final Product Final Product Purification->Final Product

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Managing Substitutions on 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding regioselective substitutions on 6-chloro-2-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary site for nucleophilic attack on this compound, and why?

A1: The primary and overwhelmingly favored site for nucleophilic aromatic substitution (SNAr) on this compound is the C6 position, leading to the displacement of the chloride ion.

This high regioselectivity is governed by the electronic effects of the substituents on the pyridine (B92270) ring:

  • Activation by the Nitro Group: The potent electron-withdrawing nitro group at the C3 position strongly activates the ring for nucleophilic attack. It stabilizes the negative charge in the Meisenheimer intermediate through resonance, particularly when the attack occurs at positions ortho (C2, C4) or para (C6) to it.

  • Positional Analysis:

    • C6-Position (Para): This position is electronically activated by the nitro group via resonance and is the site of the leaving group (chloro).

    • C2-Position (Ortho): While also electronically activated, this position is occupied by a methyl group, not a viable leaving group under typical SNAr conditions.

    • C4-Position (Ortho): This position has a hydride, which is not a good leaving group compared to chloride.[1]

Therefore, nucleophilic attack will selectively occur at the C6 position.

Q2: My SNAr reaction with an amine/alkoxide nucleophile is showing low yield or has failed to proceed. What are the common troubleshooting steps?

A2: Low or no conversion in SNAr reactions with this substrate can often be attributed to several factors. Consult the following troubleshooting guide:

Potential Issue Explanation & Recommended Action
Insufficient Nucleophilicity The chosen nucleophile may not be strong enough. Action: Consider using a stronger base to deprotonate the nucleophile (e.g., NaH for alcohols, K2CO3 or an organic base for amines). For amines, electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it.
Incorrect Solvent Choice The solvent plays a critical role in SNAr reactions. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile. Action: Switch to a polar aprotic solvent such as DMF, DMSO, acetonitrile, or THF . These solvents effectively solvate the counter-ion but not the nucleophile, enhancing its reactivity.
Reaction Temperature is Too Low While many SNAr reactions proceed at room temperature, some less reactive nucleophiles require heat to overcome the activation energy. Action: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. Reactions can be heated to reflux in solvents like THF or acetonitrile.
Presence of Water Trace amounts of water can protonate the nucleophile or react with strong bases, reducing the effective concentration of the active nucleophile. Action: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Poor Leaving Group Ability While chlorine is a good leaving group, its displacement is the rate-determining step. Action: This is inherent to the substrate. Focus on optimizing other parameters (nucleophile strength, solvent, temperature) to facilitate its departure.

Q3: How do reaction conditions affect the regioselectivity between C2 and C6 substitution in related di-chloro compounds, and what can be learned for my substrate?

A3: In the closely related compound, 2,6-dichloro-3-nitropyridine (B41883), the competition between C2 and C6 substitution is a critical challenge. The principles governing this selectivity are instructive:

  • Electronic Control: The nitro group's inductive effect, which is distance-dependent, more strongly activates the closer C2 position. This often leads to the C2-substituted product being the kinetically favored one.[1]

  • Thermodynamic Control: The C6-substituted product, with the nucleophile para to the nitro group, is often the more thermodynamically stable isomer.[1]

  • Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered C6 position. In the case of this compound, the methyl group at C2 already provides significant steric hindrance, further ensuring that any potential competitive reaction at C2 (if a leaving group were present) would be disfavored.

  • Solvent Effects: Studies on related systems have shown that solvents capable of acting as hydrogen-bond acceptors (high Kamlet-Taft β parameter), such as DMSO, can favor substitution at the C6 position.[2][3]

For this compound, these principles reinforce the expectation of C6 selectivity, as the C2 position is sterically blocked and not functionalized with a leaving group.

Experimental Protocols & Data

General Protocol for Amination at the C6-Position

This protocol describes a general procedure for the reaction of this compound with an amine.

Materials:

  • This compound

  • Amine of choice (e.g., isopropylamine, 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or other suitable polar aprotic solvent

  • Ice-water bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.15 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice-water bath.

  • Add the desired amine (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir in the ice-water bath and monitor its progress by TLC or LC-MS (typically complete within 4 hours).[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by silica (B1680970) gel column chromatography to yield the desired 6-amino-2-methyl-3-nitropyridine product.[4]

Representative Substitution Reactions

The following table summarizes expected outcomes for SNAr reactions on this compound with various nucleophiles, based on established reactivity principles for similar substrates.

NucleophileSolventTemperatureExpected Major ProductTypical Yield Range
IsopropylamineDichloromethane0 °C to RT6-(Isopropylamino)-2-methyl-3-nitropyridineGood to Excellent
Ammonia (ethanolic)EthanolElevated (sealed vessel)6-Amino-2-methyl-3-nitropyridineGood
Sodium MethoxideMethanolReflux6-Methoxy-2-methyl-3-nitropyridineGood to Excellent
Hydrazine HydrateEthanolRoom Temperature6-Hydrazinyl-2-methyl-3-nitropyridineGood
Phenol + K₂CO₃DMF80-100 °C2-Methyl-3-nitro-6-phenoxypyridineModerate to Good

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the factors governing the reaction's regioselectivity.

G Diagram 1: General Experimental Workflow for C6-Substitution A 1. Starting Materials (Substrate, Nucleophile, Solvent) B 2. Reaction Setup (Inert atmosphere, 0°C to Reflux) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Work-up (Solvent removal, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for SNAr on this compound.

G Diagram 2: Factors Determining C6-Regioselectivity sub This compound elec Strong Electronic Activation (-NO2 at C3) sub->elec steric Steric Blockage (-CH3 at C2) sub->steric lg Good Leaving Group (-Cl at C6) sub->lg nuc Nucleophile outcome Selective Substitution at C6 Position nuc->outcome Attacks elec->outcome steric->outcome lg->outcome

Caption: Key electronic and steric factors directing nucleophilic attack to the C6 position.

References

troubleshooting failed reactions with 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-2-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this versatile pyridine (B92270) derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

This compound is a highly reactive building block primarily used in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group and the pyridine nitrogen activate the chloro group for substitution, making it a valuable precursor for synthesizing substituted pyridines, which are common motifs in pharmaceuticals.

Q2: What are the key safety precautions when handling this compound?

This compound is classified as harmful if swallowed and may cause skin and eye irritation[1]. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Q3: How should this compound be stored?

For long-term stability, it is recommended to store the compound at -20°C for up to one month or at -80°C for up to six months[2]. It should be kept in a tightly sealed container to prevent moisture absorption.

Troubleshooting Failed Reactions

This section provides guidance on common problems encountered in two major reaction types involving this compound: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions with this compound are generally facile due to the activating effect of the nitro group. However, failures can still occur.

Problem: Low or no conversion of the starting material.

Possible Causes & Solutions:

  • Insufficiently reactive nucleophile: The nucleophilicity of the incoming reagent is crucial. If the reaction is sluggish, consider using a stronger nucleophile or more forcing conditions (e.g., higher temperature, stronger base).

  • Poor solvent choice: The reaction typically proceeds well in polar aprotic solvents like DMF or DMSO, which can stabilize the charged Meisenheimer intermediate. Ensure the solvent is anhydrous, as water can react with strong bases and some nucleophiles.

  • Inadequate base: Many SNAr reactions require a base to deprotonate the nucleophile or to act as an acid scavenger. Ensure the base is strong enough and used in sufficient stoichiometric amounts. Common bases include NaH, K₂CO₃, or organic bases like triethylamine.

  • Low reaction temperature: While many SNAr reactions with this substrate proceed at room temperature, some may require heating to overcome the activation energy barrier.

Troubleshooting Workflow for SNAr Reactions

SNAr_Troubleshooting start Reaction Failed: Low/No Conversion check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_solvent Is the solvent polar aprotic and anhydrous? check_nucleophile->check_solvent Yes stronger_nucleophile Use a More Reactive Nucleophile check_nucleophile->stronger_nucleophile No check_base Is the base appropriate and sufficient? check_solvent->check_base Yes change_solvent Switch to Anhydrous DMF or DMSO check_solvent->change_solvent No check_temp Is the reaction temperature adequate? check_base->check_temp Yes use_stronger_base Use Stronger Base (e.g., NaH) check_base->use_stronger_base No increase_temp Increase Temperature check_temp->increase_temp No success Reaction Successful check_temp->success Yes increase_temp->success use_stronger_base->success change_solvent->success stronger_nucleophile->success

Caption: Troubleshooting logic for failed SNAr reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, it is sensitive to several factors.

Problem: Low yield of the coupled product and/or significant side products (e.g., dehalogenation, homocoupling).

Possible Causes & Solutions:

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[3]

  • Inappropriate Ligand: The choice of phosphine (B1218219) ligand is critical. For electron-deficient pyridines, bulky, electron-rich ligands like SPhos or XPhos can be effective.[4]

  • Poor Quality Boronic Acid: Boronic acids can decompose over time, especially when exposed to air and moisture.[3] Use fresh or properly stored boronic acid, or consider using a more stable boronic ester (e.g., a pinacol (B44631) ester).[3]

  • Suboptimal Base: The base plays a crucial role in the catalytic cycle. Weak bases may not be effective. K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base should be finely powdered and dry to ensure reproducibility.[3]

  • Dehalogenation: The formation of 2-methyl-3-nitropyridine (B124571) (the dehalogenated starting material) can occur if a hydride source is present. This can sometimes be mitigated by changing the solvent or base.[3]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Suzuki Reaction Failed: Low Yield/Side Products check_inert Is the atmosphere strictly inert? start->check_inert check_boronic Is the boronic acid of high quality? check_inert->check_boronic Yes degas_solvents Degas Solvents & Use Inert Gas Blanket check_inert->degas_solvents No check_catalyst Is the catalyst/ligand combination optimal? check_boronic->check_catalyst Yes use_fresh_boronic Use Fresh Boronic Acid or Pinacol Ester check_boronic->use_fresh_boronic No check_base Is the base dry, finely powdered, and appropriate? check_catalyst->check_base Yes screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos) check_catalyst->screen_ligands No change_base Switch to Dry K3PO4 or Cs2CO3 check_base->change_base No success Reaction Successful check_base->success Yes degas_solvents->success use_fresh_boronic->success screen_ligands->success change_base->success

Caption: Troubleshooting logic for failed Suzuki-Miyaura coupling reactions.

Experimental Protocols & Data

Table 1: Representative SNAr Reactions
NucleophileReagents & ConditionsSolventTemp.TimeYieldReference
MethoxideSodium, Methanol (B129727)MethanolReflux1 hr91%[5]
Amine(2S)-N-methyl-1-phenylpropan-2-amine hydrateMethanolRT then Reflux18 hr then 1 hr-[5]
Table 2: Representative Cross-Coupling Reactions
Coupling PartnerCatalyst / LigandBaseSolventTemp.TimeYieldReference
3-Ethynyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-onePdCl₂(PPh₃)₂ / P(t-Bu)₃TEADMF100°C3 hr-[6]
Detailed Protocol: Synthesis of 6-methoxy-2-methyl-3-nitropyridine

This protocol is adapted from a literature procedure for a similar substrate[5].

Materials:

  • This compound

  • Sodium metal

  • Anhydrous Methanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), carefully add sodium (1.2 equivalents) in small portions to anhydrous methanol at 0°C. Stir until all the sodium has dissolved to form sodium methoxide.

  • To this solution, add this compound (1.0 equivalent) portion-wise.

  • Allow the resulting mixture to stir at room temperature for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature and pour it into ice water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under reduced pressure to yield the desired product.

General Workflow for a Chemical Synthesis

General_Workflow setup Reaction Setup (Dry Glassware, Inert Atm.) reagents Reagent Addition (Substrate, Reagents, Solvent) setup->reagents reaction Reaction (Stirring, Temp. Control) reagents->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: A general experimental workflow for chemical synthesis.

References

Technical Support Center: Synthesis of 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Chloro-2-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound involves the direct nitration of 2-Chloro-6-methylpyridine using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1] An alternative route involves the chlorination of 2-hydroxy-6-methyl-3-nitropyridine.

Q2: What are the primary applications of this compound?

A2: this compound is a key intermediate in the pharmaceutical and agrochemical industries.[2] It is utilized in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer agents.[2] In the agrochemical sector, it is a building block for herbicides and pesticides.[2]

Q3: What are the main safety concerns associated with the synthesis of this compound?

A3: The primary safety concerns stem from the nitration step, which is a highly exothermic reaction.[3] There is a risk of thermal runaway if the reaction temperature is not properly controlled.[3] The reagents used, such as concentrated nitric and sulfuric acids, are highly corrosive and require careful handling in a well-ventilated area.[4]

Troubleshooting Guides

Low or No Product Yield

Q4: My nitration reaction is resulting in a very low yield or no product at all. What are the possible causes and solutions?

A4: Low or no yield in the nitration of 2-Chloro-6-methylpyridine can be attributed to several factors. The pyridine (B92270) ring is electron-deficient, making electrophilic aromatic substitution challenging and often requiring harsh reaction conditions.[5]

Possible Cause Troubleshooting & Optimization
Insufficiently Strong Nitrating Agent Ensure the use of fresh, concentrated nitric and sulfuric acids. For particularly unreactive substrates, consider using fuming nitric acid or oleum (B3057394) (fuming sulfuric acid).[6]
Reaction Temperature is Too Low While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down or halt the reaction. Cautiously increase the temperature in small increments while closely monitoring the reaction progress using TLC or GC-MS.[6]
Poor Mixing Inadequate mixing can lead to localized concentrations of reactants and poor mass transfer, especially in heterogeneous reaction mixtures. Increase the stirring speed to ensure the reaction mixture is homogeneous.[7]
Decomposition of Starting Material Harsh reaction conditions can lead to the decomposition of the starting material or the product. Ensure strict temperature control and consider a stepwise addition of the nitrating agent at a lower temperature, followed by a gradual increase to the desired reaction temperature.[6]
Formation of Impurities and Side Products

Q5: I am observing the formation of a significant amount of the 5-nitro isomer. How can I improve the regioselectivity of the nitration?

A5: The formation of the constitutional isomer, 2-chloro-6-methyl-5-nitropyridine, is a common side reaction.[1] The directing effects of the methyl and chloro groups on the pyridine ring can lead to nitration at both the C3 and C5 positions.[1]

Parameter Action to Improve Regioselectivity
Reaction Temperature Lowering the reaction temperature often favors the formation of a specific isomer. Maintain a consistent and controlled temperature, ideally between 0-10°C, during the addition of the nitrating agent.[1]
Nitrating Agent Explore alternative nitrating agents that may offer higher selectivity.
Rate of Addition Add the nitrating mixture dropwise to the substrate solution. A slow and steady addition rate helps to avoid localized heating and high concentrations of the nitrating agent.[5]

Q6: My final product is an oil and fails to crystallize. What should I do?

A6: The presence of significant impurities, particularly the isomeric byproduct, or residual solvent can prevent crystallization.[1]

Troubleshooting Step Action
Re-purify the product Use column chromatography to separate the isomers.[1]
Ensure complete solvent removal Remove all residual solvent under reduced pressure.[1]
Induce crystallization Try seeding the oil with a small crystal of the pure product or scratch the inside of the flask with a glass rod.[1]

Scale-Up Considerations

Q7: What are the major challenges when scaling up the synthesis of this compound?

A7: Scaling up nitration reactions presents significant challenges, primarily related to safety and process control.

  • Heat Management : Nitration reactions are highly exothermic, and the risk of thermal runaway increases with scale due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation.[8]

  • Mixing : Ensuring efficient mixing in large reactors is crucial to maintain a homogeneous reaction mixture and prevent localized hot spots.[7]

  • Safety : Handling large quantities of corrosive and reactive materials like nitric and sulfuric acids requires robust safety protocols and specialized equipment.[4]

Q8: What are the advantages of using a continuous flow reactor for large-scale production?

A8: Continuous flow reactors offer several advantages over traditional batch reactors for large-scale nitration.[7]

Feature Advantage in Continuous Flow
Heat Transfer The high surface-area-to-volume ratio in microreactors allows for superior heat dissipation, significantly reducing the risk of thermal runaway.[7]
Mixing Continuous flow systems provide excellent mixing, leading to better reaction control and higher product consistency.[7]
Safety The small reaction volume at any given time minimizes the potential impact of an uncontrolled reaction.[7]
Efficiency Automation and precise control of reaction parameters can lead to higher yields and purity.[9]
Quantitative Data for Scale-Up
Parameter Batch Reactor (Industrial Scale) Continuous Flow Reactor (Industrial Scale)
Typical Reaction Temperature 0 - 20°C (careful monitoring required)Can be operated at higher temperatures (e.g., 30-60°C) due to efficient heat removal, leading to faster reaction rates.[3]
Typical Yield 75-85% (after purification)[1]Often >90%[10]
Safety Considerations High risk of thermal runaway, requires robust cooling systems and emergency protocols.[8]Inherently safer due to small reaction volume and superior heat control.[7]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis via Nitration

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

Materials:

  • 2-Chloro-6-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (B109758) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add 2-Chloro-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-Chloro-6-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 10°C.[1]

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 15-20°C) for a specified time (e.g., 2-4 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start cool_acid Cool Sulfuric Acid to 0°C start->cool_acid add_substrate Add 2-Chloro-6-methylpyridine cool_acid->add_substrate add_nitrating_mix Add Nitrating Mixture Dropwise add_substrate->add_nitrating_mix prep_nitrating_mix Prepare Nitrating Mixture (HNO3/H2SO4) prep_nitrating_mix->add_nitrating_mix stir_reaction Stir at Controlled Temperature add_nitrating_mix->stir_reaction monitor_reaction Monitor by TLC stir_reaction->monitor_reaction quench Quench on Ice monitor_reaction->quench Reaction Complete neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Crystallization/Chromatography) dry_concentrate->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for Nitration Reaction cluster_yield Low/No Yield cluster_purity Purity Issues cluster_physical Physical State Issues start Problem Encountered low_yield Low or No Yield start->low_yield purity_issue Impurity Formation start->purity_issue oily_product Product is an Oil start->oily_product check_reagents Check Reagent Quality/Concentration low_yield->check_reagents adjust_temp Adjust Temperature low_yield->adjust_temp improve_mixing Improve Mixing low_yield->improve_mixing isomer_formation Isomer Formation purity_issue->isomer_formation over_nitration Over-nitration purity_issue->over_nitration control_temp Control Temperature (0-10°C) isomer_formation->control_temp slow_addition Slow Reagent Addition isomer_formation->slow_addition control_stoichiometry Control Stoichiometry over_nitration->control_stoichiometry re_purify Re-purify (Chromatography) oily_product->re_purify remove_solvent Remove Residual Solvent oily_product->remove_solvent induce_crystallization Induce Crystallization (Seeding/Scratching) oily_product->induce_crystallization

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst and conditions for cross-coupling reactions involving 6-Chloro-2-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound as a substrate in cross-coupling reactions?

A1: this compound presents a unique set of challenges due to its electronic and steric properties. The C-Cl bond is relatively strong and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult.[1] Additionally, the lone pair of electrons on the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The presence of the electron-withdrawing nitro group and the methyl group can also influence the substrate's reactivity and steric hindrance around the coupling site.

Q2: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura coupling of electron-deficient and sterically hindered chloropyridines, highly active catalyst systems are essential. Bulky, electron-rich phosphine (B1218219) ligands are often the best choice as they promote the challenging oxidative addition step and stabilize the palladium catalyst. Recommended starting points include Buchwald ligands such as SPhos, XPhos, and RuPhos, often used with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂.[2] N-heterocyclic carbene (NHC) ligands, such as IPr, also show great promise for these types of substrates.[3] Using pre-formed palladium pre-catalysts (e.g., SPhos Pd G3) can offer greater consistency and reactivity.[2]

Q3: What are suitable bases and solvents for Suzuki-Miyaura coupling of this compound?

A3: The choice of base is critical for the success of the Suzuki-Miyaura reaction.[4] For challenging substrates like this, inorganic bases such as potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[3] The solvent system typically consists of an organic solvent mixed with water. Common choices include 1,4-dioxane/water or toluene (B28343)/water mixtures.[3] It is crucial to use degassed solvents to prevent catalyst deactivation by oxygen.

Q4: What conditions are recommended for Buchwald-Hartwig amination with this compound?

A4: Buchwald-Hartwig amination of aryl chlorides requires a robust catalytic system.[5][6] Bulky, electron-rich phosphine ligands such as BrettPhos or Josiphos are often effective for coupling with challenging substrates.[2] Strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are typically required.[2] Anhydrous, non-protic solvents like toluene or dioxane are the standard choices for this reaction.[7][8]

Q5: Can Sonogashira, Heck, or cyanation reactions be performed on this substrate?

A5: Yes, these reactions are feasible but require careful catalyst selection.

  • Sonogashira Coupling: This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in conjunction with a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine.[9][10][11]

  • Heck Coupling: For the Heck reaction, a palladium source like Pd(OAc)₂ with a phosphine ligand such as P(o-tol)₃ and an amine base in a polar aprotic solvent like DMF can be a good starting point.[11][12]

  • Cyanation: Nickel-based catalyst systems, for example, NiCl₂·6H₂O with a ligand like dppf, have been shown to be effective for the cyanation of aryl chlorides using a cyanide source like Zn(CN)₂.[11]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Recommended Solution
Inactive Catalyst Ensure the use of a high-quality palladium source and ligand. For challenging substrates, consider using a pre-formed pre-catalyst (e.g., Buchwald G3 or G4 pre-catalysts) to ensure efficient generation of the active Pd(0) species.[2] If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.
Ineffective Ligand The ligand may not be suitable for this specific substrate. For Suzuki and Buchwald-Hartwig reactions, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[2][3]
Incorrect Base The base may be too weak or not soluble enough in the reaction medium. For Suzuki couplings, try stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[3] For Buchwald-Hartwig aminations, strong bases like NaOtBu are often necessary.[2]
Oxygen Contamination Palladium catalysts are sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).
Reagent Purity Verify the purity of all starting materials, especially boronic acids which can degrade upon storage.
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
Possible Cause Recommended Solution
Presence of Water Trace amounts of water can lead to the undesired replacement of the chlorine atom with hydrogen (hydrodehalogenation).[2] Ensure all glassware is oven-dried and use anhydrous solvents.
Unsuitable Ligand/Catalyst Certain phosphine ligands can promote hydrodehalogenation. Screening different ligands may help to minimize this side reaction.
High Reaction Temperature Excessive heat can lead to catalyst decomposition and side reactions. Try lowering the reaction temperature.
Protodeboronation (Suzuki) The boronic acid coupling partner can be sensitive to acidic conditions or prolonged reaction times, leading to its decomposition. Using a milder base or ensuring a timely work-up can help.

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound, based on successful reports for structurally similar substrates. Note: These are starting points, and optimization is likely necessary for this specific substrate.

Table 1: Suzuki-Miyaura Coupling Catalyst Systems

ParameterRecommended Condition 1Recommended Condition 2
Palladium Source Pd₂(dba)₃ (2 mol%)[Pd(IPr)Cl]₂ (1.5 mol%)[3]
Ligand SPhos (4 mol%)-
Base K₃PO₄ (2.0 equiv.)[3]Cs₂CO₃ (2.0 equiv.)
Solvent System Toluene / H₂O (10:1)[3]1,4-Dioxane / H₂O (4:1)[3]
Temperature 100 °C[3]80-100 °C[3]
Typical Reaction Time 1-6 hours[3]4-12 hours[3]

Table 2: Buchwald-Hartwig Amination Catalyst Systems

ParameterRecommended Conditions
Palladium Source Pd₂(dba)₃ (2 mol%)
Ligand BrettPhos (4 mol%)
Base NaOtBu (1.4 equiv.)
Solvent Toluene (anhydrous, degassed)
Temperature 110 °C
Typical Reaction Time 12-24 hours

Table 3: Sonogashira, Heck, and Cyanation Catalyst Systems

ReactionPalladium/Nickel SourceLigand/Co-catalystBaseSolventTemperature
Sonogashira Pd(PPh₃)₂Cl₂ (2 mol%)[11]CuI (4 mol%)[11]Et₃N[11]DMF[11]Room Temp. - 80 °C
Heck Pd(OAc)₂ (2 mol%)[11]P(o-tol)₃ (4 mol%)[11]Et₃N[11]DMF[11]100-120 °C
Cyanation NiCl₂·6H₂O (10 mol%)dppf (12 mol%)-DMA120 °C

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[3]

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., [Pd(IPr)Cl]₂, 1.5 mol%).[3]

  • Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.[3]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2-5 mol%) and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine coupling partner (1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by chromatography.

Visualizations

CatalystSelectionWorkflow start Start: Cross-Coupling of This compound reaction_type Select Cross-Coupling Reaction start->reaction_type suzuki Suzuki-Miyaura (C-C Bond) reaction_type->suzuki C-C buchwald Buchwald-Hartwig (C-N Bond) reaction_type->buchwald C-N other Other Couplings (Sonogashira, Heck, etc.) reaction_type->other Other catalyst_suzuki Select Catalyst System: - Pd Source: Pd₂(dba)₃ or Pre-catalyst - Ligand: SPhos, XPhos, RuPhos, IPr - Base: K₃PO₄, Cs₂CO₃ - Solvent: Dioxane/H₂O, Toluene/H₂O suzuki->catalyst_suzuki catalyst_buchwald Select Catalyst System: - Pd Source: Pd₂(dba)₃ or Pre-catalyst - Ligand: BrettPhos, Josiphos - Base: NaOtBu, LHMDS - Solvent: Toluene, Dioxane buchwald->catalyst_buchwald catalyst_other Select Appropriate Catalyst System (e.g., Pd/Cu for Sonogashira) other->catalyst_other run_reaction Perform Reaction under Inert Atmosphere catalyst_suzuki->run_reaction catalyst_buchwald->run_reaction catalyst_other->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor troubleshoot Low Yield or Side Products? monitor->troubleshoot workup Work-up and Purify product Desired Product workup->product troubleshoot->workup No guide Consult Troubleshooting Guide: - Check Catalyst/Ligand - Vary Base/Solvent - Ensure Inert Conditions troubleshoot->guide Yes guide->reaction_type Re-optimize TroubleshootingFlowchart start Reaction Issue: Low Yield or Side Products check_inert Are reaction conditions strictly inert? start->check_inert degas Degas solvents and use a glovebox or Schlenk line. check_inert->degas No check_reagents Are all reagents pure and dry? check_inert->check_reagents Yes degas->check_reagents purify_reagents Purify starting materials. Use anhydrous solvents. check_reagents->purify_reagents No check_catalyst Is the catalyst system optimal? check_reagents->check_catalyst Yes purify_reagents->check_catalyst screen_ligands Screen a panel of bulky, electron-rich ligands. check_catalyst->screen_ligands Unsure change_base Vary the base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). screen_ligands->change_base change_temp Optimize reaction temperature. change_base->change_temp re_run Re-run optimized reaction change_temp->re_run

References

Technical Support Center: Solvent Effects on the Reactivity of 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvents on the reactivity of 6-Chloro-2-methyl-3-nitropyridine, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, with a focus on solvent-related problems.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Reaction Conversion Inappropriate Solvent Polarity: The solvent may not be sufficiently polar to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.- Switch to a more polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for SNAr reactions as they can effectively stabilize the intermediate. - Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed, but monitor for decomposition.
Poor Nucleophile Solubility: The chosen nucleophile may not be soluble in the reaction solvent, limiting its availability to react.- Select a solvent that dissolves both the substrate and the nucleophile. - Consider using a phase-transfer catalyst if the nucleophile is a salt that is insoluble in the organic solvent.
Deactivated Nucleophile in Protic Solvents: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity.- Replace the protic solvent with a polar aprotic solvent. - If a protic solvent is necessary, consider using a stronger base to deprotonate the nucleophile and enhance its reactivity.
Formation of Side Products Reaction with Solvent: Nucleophilic solvents, such as alcohols or water, can compete with the intended nucleophile, leading to undesired byproducts (e.g., ether or hydroxy derivatives).- Use a non-nucleophilic solvent. - Ensure all reagents and solvents are anhydrous if water is a potential competing nucleophile.
Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperature, strong base) may be too harsh, leading to degradation.- Lower the reaction temperature. - Use a milder base if applicable. - Monitor the reaction progress closely to avoid prolonged reaction times.
Difficulty in Product Isolation High Boiling Point of the Solvent: Solvents like DMSO and DMF have high boiling points, which can make product isolation by evaporation challenging.- Perform a workup procedure to extract the product into a lower-boiling organic solvent. - Consider using a solvent with a lower boiling point if the reaction proceeds efficiently.
Product is a Salt: If a basic nucleophile is used, the product may form a salt that is insoluble in the organic solvent.- Neutralize the reaction mixture with a mild acid during workup to obtain the free base form of the product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of this compound with a nucleophile?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the addition of the nucleophile to the carbon bearing the chlorine atom to form a resonance-stabilized intermediate called a Meisenheimer complex. This is followed by the elimination of the chloride ion to restore aromaticity. The nitro group at the 3-position and the nitrogen atom in the pyridine (B92270) ring are crucial for activating the ring towards nucleophilic attack.

Q2: How does solvent polarity affect the rate of SNAr reactions with this compound?

A2: The rate of SNAr reactions is significantly influenced by solvent polarity. The formation of the negatively charged Meisenheimer complex is the rate-determining step. Polar solvents can stabilize this charged intermediate, thereby increasing the reaction rate. However, the type of polar solvent is critical.

Q3: Should I use a polar protic or a polar aprotic solvent?

A3: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally the best choice for SNAr reactions. These solvents can stabilize the Meisenheimer complex through dipole-dipole interactions. Polar protic solvents (e.g., water, ethanol, methanol) can also stabilize the intermediate but have the significant disadvantage of solvating and deactivating the nucleophile through hydrogen bonding, which often leads to slower reaction rates.

Q4: Can the solvent influence the regioselectivity of the reaction?

A4: For this compound, the primary site of nucleophilic attack is the carbon atom bearing the chlorine atom, as it is activated by both the ring nitrogen and the ortho-nitro group. While the solvent can influence the reaction rate, it is less likely to change the regioselectivity of the substitution on this particular substrate.

Q5: Are there any common side reactions to be aware of?

A5: Yes, side reactions can occur. If your solvent is nucleophilic (e.g., an alcohol), it may compete with your desired nucleophile, leading to the formation of an ether byproduct. Also, at high temperatures or in the presence of a strong base, decomposition of the starting material or product can occur. Vicarious Nucleophilic Substitution (VNS) can also be a competing pathway in some cases, leading to substitution at a different position on the pyridine ring.

Data Presentation: Solvent Effects on SNAr Reactions

The following tables summarize the expected effect of different solvents on the reaction of this compound with a generic amine nucleophile. The data is illustrative and based on general principles of SNAr reactions.

Table 1: Effect of Solvent on Reaction Yield and Time

SolventDielectric Constant (ε)Solvent TypeExpected Reaction TimeExpected Yield (%)
Dimethyl Sulfoxide (DMSO)47Polar Aprotic2-4 hours>90
N,N-Dimethylformamide (DMF)37Polar Aprotic3-6 hours85-95
Acetonitrile (MeCN)36Polar Aprotic6-12 hours70-85
Tetrahydrofuran (THF)7.6Moderately Polar Aprotic12-24 hours40-60
Ethanol (EtOH)24.5Polar Protic24-48 hours20-40
Toluene2.4Non-polar>48 hours<10

Table 2: Influence of Solvent Properties on Reaction Parameters

Solvent PropertyEffect on Meisenheimer ComplexEffect on NucleophileOverall Effect on Reaction Rate
Polarity (High ε) StabilizationGenerally favorable for solubilityIncreases rate
Protic Nature (H-bonding) StabilizationDeactivation via H-bondingDecreases rate
Aprotic Nature Stabilization via dipole-dipoleLess solvation, higher reactivityIncreases rate

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic aromatic substitution reactions with this compound. Researchers should optimize these conditions for their specific nucleophile and experimental setup.

Protocol 1: General Procedure for Amination in a Polar Aprotic Solvent

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Reagents: Add the desired amine nucleophile (1.1 - 2.0 eq). A non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (1.5 - 2.5 eq) can be added to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If the solvent is DMF or DMSO, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure substituted product.

Protocol 2: General Procedure for Alkoxylation in an Alcoholic Solvent

  • Preparation of Alkoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the corresponding sodium or potassium alkoxide by adding the alcohol (e.g., methanol, ethanol) to sodium or potassium metal (1.5 - 2.0 eq) at 0 °C.

  • Reaction Setup: Once the metal has completely dissolved, add a solution of this compound (1.0 eq) in the same alcohol to the alkoxide solution.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and carefully neutralize it with a dilute acid (e.g., 1 M HCl). Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or distillation to obtain the pure alkoxy-substituted pyridine.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve this compound in chosen solvent add_nucleophile Add Nucleophile and Base (if required) start->add_nucleophile heat Heat to desired temperature add_nucleophile->heat monitor Monitor reaction by TLC or LC-MS heat->monitor quench Quench reaction and perform extraction monitor->quench Reaction Complete dry Dry organic layer and concentrate quench->dry purify Purify by chromatography or recrystallization dry->purify characterize Characterize final product purify->characterize

Caption: General experimental workflow for SNAr reactions.

solvent_effects cluster_reactants Reactants cluster_solvents Solvent Properties substrate This compound intermediate Meisenheimer Complex (Anionic Intermediate) substrate->intermediate + Nucleophile nucleophile Nucleophile nucleophile->intermediate product Substituted Product intermediate->product - Cl- polar_aprotic Polar Aprotic (e.g., DMF, DMSO) polar_aprotic->intermediate Stabilizes polar_protic Polar Protic (e.g., EtOH, H2O) polar_protic->nucleophile Deactivates via H-bonding polar_protic->intermediate Stabilizes

Caption: Influence of solvent properties on SNAr reactivity.

preventing decomposition of 6-Chloro-2-methyl-3-nitropyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 6-Chloro-2-methyl-3-nitropyridine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during reactions?

A1: The main stability issue is its susceptibility to hydrolysis, particularly under acidic or basic conditions and at elevated temperatures. The electron-withdrawing nitro group on the pyridine (B92270) ring makes the chlorine atom prone to nucleophilic substitution by water or other nucleophiles present in the reaction mixture.[1]

Q2: What is the likely decomposition product of this compound?

A2: Under hydrolytic conditions, the primary decomposition product is 6-Hydroxy-2-methyl-3-nitropyridine, where the chlorine atom is replaced by a hydroxyl group.

Q3: Are there any visual signs of decomposition?

A3: While not always apparent, decomposition in solution may be indicated by a change in color, the formation of a precipitate (as the hydroxy derivative may be less soluble), or the evolution of gas. However, the most reliable methods for detecting decomposition are analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Q4: My synthesis involves acidic or basic conditions. Does this mean the compound is stable under these conditions?

A4: Not necessarily. While the synthesis of this compound may involve acidic or basic reagents, these reactions are typically performed under specific, controlled conditions (e.g., non-aqueous solvents, limited reaction time, specific temperature). This does not guarantee its stability in aqueous acidic or basic solutions for extended periods, where it can undergo hydrolysis or other side reactions.[1]

Q5: How should I store this compound to ensure its stability?

A5: Proper storage is crucial. It is recommended to keep it in a dark place and sealed in a dry environment at room temperature. For solutions, it is best to prepare them fresh before use. If storage of a solution is necessary, it should be aliquoted and stored at low temperatures (-20°C for up to a month or -80°C for up to six months) to prevent degradation from repeated freeze-thaw cycles.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low or Inconsistent Reaction Yields
Potential Cause Troubleshooting Steps
Decomposition of Starting Material 1. Verify Purity: Before starting the reaction, confirm the purity of your this compound using techniques like NMR or melting point analysis. 2. Fresh Solutions: Prepare solutions of the compound immediately before use. 3. Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to track the consumption of the starting material and the formation of any byproducts.[1]
Hydrolysis due to Acidic/Basic Conditions 1. Optimize pH: If possible, perform the reaction under neutral or near-neutral conditions. If acidic or basic conditions are required, use the mildest reagents and the shortest reaction time feasible. 2. Lower Temperature: Conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.[1] 3. Anhydrous Conditions: If compatible with your reaction, use anhydrous solvents and reagents to minimize water content.
Photodegradation 1. Protect from Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil or using an amber-colored flask), especially if the reaction is light-sensitive.
Issue 2: Appearance of Unexpected Byproducts
Potential Cause Troubleshooting Steps
Formation of 6-Hydroxy-2-methyl-3-nitropyridine 1. Identify the Byproduct: An unexpected, more polar spot on a TLC plate or a new peak in an HPLC chromatogram may indicate the formation of the hydrolysis product.[1] 2. Confirm Structure: If possible, isolate and characterize the byproduct to confirm its identity. The hydroxy derivative will be more polar than the starting material. 3. Implement Hydrolysis Prevention: Refer to the steps in "Issue 1" to minimize hydrolysis.
Side Reactions with Nucleophiles 1. Control Stoichiometry: Carefully control the stoichiometry of your nucleophile to avoid side reactions. 2. Temperature Control: Maintain a consistent and optimal reaction temperature to favor the desired reaction pathway.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Minimized Decomposition

This protocol provides a general framework for reacting this compound with a nucleophile while minimizing the risk of decomposition.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Anhydrous solvent (e.g., DMF, DMSO, THF, or Acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel (flame-dried and cooled under an inert atmosphere)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add this compound (1 equivalent) and the anhydrous solvent.

  • Addition of Nucleophile: Dissolve the nucleophile (1-1.2 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture at room temperature or a lower temperature if the reaction is exothermic.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature. It is recommended to start with a lower temperature and gradually increase it if necessary. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific reaction but generally involves quenching the reaction, extracting the product, and purifying it by crystallization or column chromatography.

Visualizations

Decomposition_Pathway This compound This compound 6-Hydroxy-2-methyl-3-nitropyridine 6-Hydroxy-2-methyl-3-nitropyridine This compound->6-Hydroxy-2-methyl-3-nitropyridine Hydrolysis (H2O, acid/base) Troubleshooting_Workflow start Low Reaction Yield check_purity Verify Starting Material Purity start->check_purity monitor_reaction Monitor Reaction Progress (TLC/HPLC) check_purity->monitor_reaction check_conditions Review Reaction Conditions (Temp, pH, Time) monitor_reaction->check_conditions hydrolysis_suspected Suspect Hydrolysis? check_conditions->hydrolysis_suspected implement_prevention Implement Hydrolysis Prevention Measures hydrolysis_suspected->implement_prevention Yes optimize_reaction Optimize Reaction Parameters hydrolysis_suspected->optimize_reaction No implement_prevention->optimize_reaction success Improved Yield optimize_reaction->success

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of pharmaceutical intermediates is a cornerstone of drug development, ensuring purity, stability, and consistency. 6-Chloro-2-methyl-3-nitropyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise analytical assessment. This guide provides a comprehensive comparison of key analytical techniques for its characterization, complete with detailed experimental protocols and a comparative analysis of their performance.

Overview of Analytical Techniques

A multi-faceted approach is essential for the comprehensive analysis of this compound. The primary techniques employed include chromatography for separation and purity assessment, spectroscopy for structural elucidation and identification, and thermal analysis for stability studies. This guide focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA).

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for each analytical technique in the context of characterizing this compound.

Parameter HPLC GC-MS NMR Spectroscopy Thermal Analysis (DSC/TGA)
Primary Use Purity determination, impurity profiling, quantificationIdentification, quantification of volatile impurities, structural elucidationStructural elucidation, identification, quantification (qNMR)Stability assessment, melting point, decomposition temperature
Sample Throughput HighHighModerateLow to Moderate
Sensitivity High (ng-pg range)Very High (pg-fg range)Moderate (µg-mg range)Low (mg range)
Quantification Relative (with standard), high precisionRelative (with standard), good precisionAbsolute (qNMR with internal standard), high accuracyNot typically used for quantification
Structural Info Limited (retention time, UV spectrum)Detailed (mass spectrum fragmentation)Comprehensive (molecular structure, connectivity)Limited (thermal transition temperatures)
Destructive? No (sample can be collected)YesNoYes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 60:40 (v/v) acetonitrile and water. The addition of 0.1% formic acid can improve peak symmetry.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Sample Preparation: Prepare a sample solution of approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both separation and structural information.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase)

  • Data acquisition and processing software

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or acetone.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (with a split ratio of 50:1)

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Ion Source Temperature: 230 °C

  • Data Analysis: Identify the main component by comparing its mass spectrum with a reference library. Purity is estimated from the peak area percentage in the total ion chromatogram (TIC).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ containing TMS in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at room temperature.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of 2-3 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum using appropriate software. The chemical shifts (δ), coupling constants (J), and integration of the signals will provide detailed information about the molecular structure. For this compound, one would expect signals corresponding to the methyl protons and the two aromatic protons on the pyridine (B92270) ring.

Thermal Analysis (DSC/TGA) for Stability Assessment

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of a material, such as melting point and decomposition temperature.

Instrumentation:

  • DSC instrument

  • TGA instrument

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan.

  • DSC Analysis:

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The melting point is determined from the peak of the endothermic transition.

  • TGA Analysis:

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The onset of weight loss indicates the beginning of thermal decomposition.

Mandatory Visualization

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Thermal DSC/TGA Sample->Thermal HPLC HPLC Dissolution->HPLC GCMS GC-MS Dissolution->GCMS NMR NMR Dissolution->NMR Chromatogram Chromatogram (Purity) HPLC->Chromatogram MassSpec Mass Spectrum (Identification) GCMS->MassSpec NMRSpec NMR Spectrum (Structure) NMR->NMRSpec Thermogram Thermogram (Stability) Thermal->Thermogram

Caption: Experimental workflow for the characterization of this compound.

Technique_Comparison cluster_separation Separation & Purity cluster_identification Identification & Structure cluster_properties Physical Properties Compound This compound Characterization HPLC HPLC (High Resolution, High Throughput) Compound->HPLC GC GC (For Volatiles) Compound->GC NMR NMR Spectroscopy (Unambiguous Structure) Compound->NMR Thermal Thermal Analysis (Melting Point, Stability) Compound->Thermal MS Mass Spectrometry (Molecular Weight, Fragmentation) HPLC->MS LC-MS GC->MS GC-MS

Caption: Logical relationships between analytical techniques for compound characterization.

Comparative Analysis of Mass Spectrometry Techniques for 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the mass spectrometric fragmentation analysis of 6-Chloro-2-methyl-3-nitropyridine, offering a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) based methods.

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation and purity assessment of heterocyclic compounds such as this compound are paramount. Mass spectrometry stands as a cornerstone technique for providing detailed molecular weight and structural information through fragmentation analysis. This guide offers a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) for the analysis of this compound, supported by experimental protocols and data interpretation.

Mass Spectrometry Fragmentation Analysis of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like this compound. The high-energy electron beam in EI induces reproducible fragmentation patterns, providing a molecular fingerprint that is invaluable for structural confirmation and identification.

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The molecular formula of the compound is C₆H₅ClN₂O₂ with a molecular weight of approximately 172.57 g/mol .[1] The fragmentation data obtained from the National Institute of Standards and Technology (NIST) database provides insight into its behavior under electron ionization.[1]

Table 1: Key Mass Fragments of this compound from GC-MS (EI) Analysis

Fragment Ion (m/z)Proposed Structure/IdentityRelative Abundance
172[M]⁺Moderate
142[M - NO]⁺Low
127[M - NO₂]⁺High
99[M - NO₂ - CO]⁺ or [M - Cl - NO]⁺High
92[C₆H₄N]⁺Moderate
63[C₅H₃]⁺High

Note: Relative abundances are qualitative descriptions based on typical EI spectra and may vary based on instrumental conditions.

The fragmentation process is initiated by the ionization of the molecule, followed by a cascade of bond cleavages. The most prominent fragmentation pathways include the loss of the nitro group (NO₂) and subsequent loss of carbon monoxide (CO) or the loss of a chlorine radical.

fragmentation_pathway M C₆H₅ClN₂O₂⁺˙ (m/z 172) F1 [M - NO₂]⁺ (m/z 127) M->F1 - NO₂ F2 [M - Cl]⁺ (m/z 137) M->F2 - Cl F3 [M - NO₂ - CO]⁺ (m/z 99) F1->F3 - CO F4 [C₅H₄N]⁺ (m/z 92) F1->F4 - Cl F5 [C₅H₃]⁺ (m/z 63) F4->F5 - HCN

Caption: Proposed fragmentation pathway of this compound under Electron Ionization.

Comparison with Alternative Analytical Techniques: HPLC-MS and HPLC-UV

While GC-MS is a powerful tool, alternative methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or UV detection offer distinct advantages, particularly for less volatile or thermally labile compounds.

Table 2: Comparison of Analytical Methods for this compound Analysis

ParameterGC-MS (EI)HPLC-MSHPLC-UV
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning with UV absorbance detection.
Sample Volatility RequiredNot requiredNot required
Thermal Stability RequiredNot requiredNot required
Sensitivity HighVery High (depending on ionization source)Moderate to High
Specificity High (based on fragmentation pattern)High (based on m/z and fragmentation)Moderate (based on retention time and UV spectrum)
Structural Information Detailed fragmentation provides rich structural data.Can provide molecular weight and fragmentation data with MS/MS.Limited to UV absorbance spectrum.
Typical Application Purity testing, identification of volatile impurities.Quantification in complex matrices, analysis of non-volatile analogs.Routine purity analysis and quantification.

The choice between GC-MS and HPLC-based methods depends on the specific analytical goal. GC-MS provides excellent structural elucidation for volatile compounds, while HPLC offers greater versatility for a broader range of analytes and is often preferred for quantitative analysis in complex matrices like biological fluids.[2][3]

Experimental Protocols

GC-MS Analysis Protocol

This protocol provides a general procedure for the analysis of this compound using GC-MS.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of aromatic compounds.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Dissolve sample in volatile solvent (1 mg/mL) G1 Inject 1 µL of sample P1->G1 G2 Separation on capillary column G1->G2 M1 Electron Ionization (70 eV) G2->M1 M2 Mass Analysis (Quadrupole) M1->M2 M3 Detection M2->M3 D1 Generate Mass Spectrum M3->D1 D2 Identify Fragments D1->D2 D3 Structural Elucidation D2->D3

Caption: Experimental workflow for GC-MS analysis.

HPLC-UV/MS Analysis Protocol

This protocol provides a general procedure for the analysis of this compound using HPLC.

  • Instrumentation: An HPLC system equipped with a UV detector or coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for pyridine (B92270) derivatives.[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with an additive like 0.1% formic acid to improve peak shape and ionization efficiency. A typical starting condition could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV: 254 nm.

    • MS: Electrospray ionization (ESI) in positive ion mode is often suitable for pyridine compounds.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Injection Volume: 5-20 µL.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection cluster_data Data Analysis P1 Dissolve sample in mobile phase P2 Filter sample (0.45 µm) P1->P2 H1 Inject sample P2->H1 H2 Separation on C18 column H1->H2 D_UV UV Detection (254 nm) H2->D_UV D_MS MS Detection (e.g., ESI+) H2->D_MS DA1 Generate Chromatogram D_UV->DA1 D_MS->DA1 DA2 Quantification and/or Mass Spectrum Analysis DA1->DA2

Caption: Experimental workflow for HPLC-UV/MS analysis.

References

A Comparative Guide to 6-Chloro-2-methyl-3-nitropyridine and Other Halopyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 6-Chloro-2-methyl-3-nitropyridine's performance in key synthetic reactions, supported by experimental data and protocols, to inform its application in research and pharmaceutical development.

This compound is a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutics and agrochemicals.[1] Its utility is defined by the reactivity of the chlorine atom, which can be displaced in various cross-coupling reactions to introduce molecular diversity. This guide provides a comparative analysis of this compound with other halopyridines, focusing on its performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern medicinal chemistry.

Comparative Reactivity in Cross-Coupling Reactions

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen bond strength. The generally accepted order of reactivity is I > Br > Cl. This trend is a direct consequence of the bond dissociation energies, where the weaker C-I and C-Br bonds are more readily cleaved during the oxidative addition step of the catalytic cycle, which is often rate-limiting.

Consequently, this compound is generally less reactive than its bromo- and iodo- analogs. This lower reactivity necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of more specialized and often more expensive catalysts and ligands to achieve comparable yields. However, the lower cost and greater commercial availability of many chlorinated starting materials can make them an attractive option for large-scale synthesis, provided the reaction conditions can be optimized.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While direct comparative data for this compound is not extensively available, the performance of closely related chloropyridine systems in comparison to their bromo- and iodo- counterparts provides a clear indication of the expected reactivity trends.

Table 1: Representative Comparison of Halopyridine Reactivity in Suzuki-Miyaura Coupling

Halopyridine SubstrateTypical Catalyst SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
2-Chloropyridine derivativePd(OAc)₂, SPhos100-12012-2460-80
2-Bromopyridine derivativePd(PPh₃)₄80-1004-1285-95
2-Iodopyridine derivativePd(PPh₃)₄RT - 801-6>95

Note: Data is compiled from typical outcomes for analogous reactions in the chemical literature and is intended to be representative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halopyridine substrate is a critical factor. The general reactivity trend of Ar-X in Buchwald-Hartwig amination is also I > Br > OTf > Cl. This indicates that aryl bromides are significantly more reactive than aryl chlorides.

Table 2: Representative Comparison of Halopyridine Reactivity in Buchwald-Hartwig Amination

Halopyridine SubstrateTypical Catalyst SystemBaseTemperature (°C)Typical Yield (%)
2-Chloropyridine derivativePd₂(dba)₃, XPhosNaOtBu100-12070-85
2-Bromopyridine derivativePd₂(dba)₃, BINAPNaOtBu80-10090-98
2-Iodopyridine derivativePd₂(dba)₃, P(t-Bu)₃K₃PO₄RT - 80>95

Note: Data is compiled from typical outcomes for analogous reactions in the chemical literature and is intended to be representative.

Experimental Protocols

Detailed methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols can be adapted for this compound and its analogs.

General Procedure for Suzuki-Miyaura Coupling of a Halopyridine

Materials:

  • Halopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the halopyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Halopyridine

Materials:

  • Halopyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Ligand (e.g., XPhos, 0.04 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the halopyridine and the amine.

  • Heat the reaction mixture to 80-110°C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms and Biological Pathways

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a key signaling pathway where derivatives of this compound have shown inhibitory activity.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (Halopyridine) Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar_B(OR)2 Ar'-B(OR)2 Ar_B(OR)2->Transmetalation Base Base Base->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar_Ar Ar-Ar' (Product) Reductive_Elimination->Ar_Ar

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X (Halopyridine) Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Pd(II)_Amido_Complex Ar-Pd(II)-NR2(L) Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar_NR2 Ar-NR2 (Product) Reductive_Elimination->Ar_NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application in Drug Discovery: Targeting Cancer Signaling Pathways

Derivatives of this compound, particularly pyrido[2,3-d]pyrimidines, have been investigated as potent inhibitors of various protein kinases involved in cancer progression. One of the key signaling pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers and plays a crucial role in cell proliferation, survival, and metabolism.[2]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine (Derivative of This compound) Inhibitor->PI3K Inhibits

References

Reactivity of Chloronitropyridine Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a comprehensive comparison of the reactivity of chloronitropyridine isomers in nucleophilic aromatic substitution (SNAr) reactions. For researchers, scientists, and professionals in drug development, understanding the subtle differences in reactivity between these isomers is paramount for optimizing synthetic routes and accelerating the discovery of novel therapeutics and functional materials. This document presents key experimental data, detailed experimental methodologies, and a mechanistic overview to inform synthetic design.

Quantitative Comparison of Reactivity

The position of the nitro and chloro substituents on the pyridine (B92270) ring dramatically influences the rate of nucleophilic aromatic substitution. The electron-withdrawing properties of the nitro group and the pyridine nitrogen activate the ring for nucleophilic attack. This effect is most pronounced when the chlorine atom is located at positions ortho or para to these activating features.

The following table summarizes the second-order rate constants for the reaction of various chloronitropyridine isomers with piperidine (B6355638) in absolute ethanol (B145695) at 40°C. This data, sourced from the seminal work of N. B. Chapman and C. W. Rees, provides a clear quantitative measure of their relative reactivities under consistent conditions.[1]

Chloronitropyridine IsomerPosition of ClPosition of NO₂Second-Order Rate Constant (k₂) L mol⁻¹ sec⁻¹Relative Reactivity
4-Chloro-3-nitropyridine431.8 x 10⁻²Very High
2-Chloro-5-nitropyridine251.1 x 10⁻³High
2-Chloro-3-nitropyridine234.9 x 10⁻⁴Moderate
3-Chloro-2-nitropyridine321.2 x 10⁻⁵Low
5-Chloro-2-nitropyridine521.1 x 10⁻⁵Low
4-Chloro-2-nitropyridine421.0 x 10⁻⁵Low
3-Chloro-4-nitropyridine348.1 x 10⁻⁶Low
3-Chloro-5-nitropyridine351.7 x 10⁻⁷Very Low

Underlying Principles of Reactivity

The significant disparities in reaction rates among the chloronitropyridine isomers are governed by the stability of the reaction intermediate. The general mechanism for the SNAr reaction proceeds through a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The rate of reaction is primarily determined by the stability of this complex.

General Mechanism of SNAr Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Chloronitropyridine Chloronitropyridine Meisenheimer Complex Meisenheimer Complex Chloronitropyridine->Meisenheimer Complex + Nu- (Slow, Rate-Determining) Nucleophile (Nu-) Nucleophile (Nu-) Substituted Product Substituted Product Meisenheimer Complex->Substituted Product - Cl- (Fast) Chloride Ion (Cl-) Chloride Ion (Cl-)

Caption: General mechanism of the SNAr reaction.

The most reactive isomers are those where the chlorine atom is positioned to allow for maximal stabilization of the negative charge in the Meisenheimer complex through resonance with both the nitro group and the ring nitrogen. For instance, in 4-chloro-3-nitropyridine, the chlorine at C4 is para to the ring nitrogen and ortho to the nitro group at C3, leading to its high reactivity.[1]

Experimental Protocols

The following is a detailed methodology for determining the second-order rate constants of the reaction between chloronitropyridine isomers and a nucleophile, such as piperidine.

1. Materials and Reagents:

  • Chloronitropyridine isomer (substrate)

  • Piperidine (nucleophile)

  • Absolute Ethanol (solvent)

  • Standardized volumetric flasks and pipettes

  • Constant-temperature bath

  • UV-Vis Spectrophotometer or HPLC/GC system

2. General Kinetic Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the specific chloronitropyridine isomer and piperidine of known concentrations in absolute ethanol.

  • Reaction Setup: Conduct the reactions in a constant-temperature bath to ensure thermal stability (e.g., 40°C).

  • Pseudo-First-Order Conditions: To simplify the rate law, maintain the concentration of the nucleophile (piperidine) in large excess (at least 10-fold) compared to the concentration of the chloronitropyridine substrate. This ensures the nucleophile concentration remains effectively constant throughout the reaction.

  • Initiation of the Reaction: Initiate the reaction by adding a known volume of the substrate stock solution to the pre-thermostated solution of the nucleophile.

  • Monitoring the Reaction: Follow the progress of the reaction using a suitable analytical technique:

    • UV-Vis Spectrophotometry: If the product exhibits a distinct UV-Vis absorbance maximum compared to the reactants, monitor the increase in absorbance of the product over time.[1]

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): At specific time intervals, take aliquots of the reaction mixture, quench the reaction (e.g., by acidification), and analyze the sample to determine the concentration of the remaining substrate or the formed product. An internal standard is often employed to enhance accuracy.

3. Data Analysis:

  • Under pseudo-first-order conditions, the reaction rate is given by: Rate = kobs * [Substrate], where kobs is the observed pseudo-first-order rate constant.

  • A plot of ln([Substrate]) versus time will yield a straight line with a slope of -kobs.

  • The second-order rate constant, k₂, is then calculated from the observed rate constant and the concentration of the nucleophile: k₂ = kobs / [Nucleophile].

Experimental Workflow for Kinetic Analysis Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Thermostat Solutions Thermostat Solutions Prepare Stock Solutions->Thermostat Solutions Initiate Reaction Initiate Reaction Thermostat Solutions->Initiate Reaction Monitor Reaction Progress Monitor Reaction Progress Initiate Reaction->Monitor Reaction Progress Quench Aliquots (if needed) Quench Aliquots (if needed) Monitor Reaction Progress->Quench Aliquots (if needed) Analyze Samples (HPLC/GC/UV-Vis) Analyze Samples (HPLC/GC/UV-Vis) Quench Aliquots (if needed)->Analyze Samples (HPLC/GC/UV-Vis) Plot ln[Substrate] vs. Time Plot ln[Substrate] vs. Time Analyze Samples (HPLC/GC/UV-Vis)->Plot ln[Substrate] vs. Time Calculate k_obs Calculate k_obs Plot ln[Substrate] vs. Time->Calculate k_obs Calculate k2 Calculate k2 Calculate k_obs->Calculate k2 End End Calculate k2->End

Caption: Workflow for kinetic analysis of SNAr reactions.

This guide provides a foundational understanding of the factors governing the reactivity of chloronitropyridine isomers and the experimental approaches used to quantify these differences. For more in-depth analysis, direct consultation of the primary literature is recommended.

References

The Rising Potential of 6-Chloro-2-methyl-3-nitropyridine Derivatives in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, derivatives of 6-Chloro-2-methyl-3-nitropyridine are emerging as a promising scaffold for the development of new pharmaceuticals, particularly in the realms of oncology and infectious diseases. This guide provides an objective comparison of the biological activities of various pyridine (B92270) and nitropyridine derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of critical biological pathways.

The versatile structure of this compound, featuring a reactive chlorine atom and an electron-withdrawing nitro group, makes it an ideal starting point for the synthesis of a diverse library of compounds.[1] This inherent reactivity allows for the strategic introduction of various functional groups, leading to molecules with tailored biological activities.[1]

Anticancer Activity: Targeting Key Signaling Pathways

Several studies have highlighted the potential of pyridine and nitropyridine derivatives as potent anticancer agents. A significant mechanism of action for many of these compounds is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

Comparative Anticancer Activity of Pyridine and Nitropyridine Derivatives

The following table summarizes the in vitro anticancer activity of various pyridine and nitropyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency, with lower values indicating greater activity.

Derivative ClassSpecific Compound/SeriesTarget Cell Line(s)IC50 (µM)Reference CompoundMechanism of Action
Pyridine-UreaPyridine-urea derivativesMCF-7 (Breast)0.22 - >50Doxorubicin (IC50 = 1.93 µM)VEGFR-2 Inhibition
Nicotinamide-basedCompound 6HCT-116 (Colon), HepG-2 (Liver)9.3, 7.8SorafenibVEGFR-2 Inhibition
Pyridine-derivedCompound 10HepG2 (Liver), MCF-7 (Breast)4.25, 6.08Sorafenib (IC50 = 9.18, 5.47 µM)VEGFR-2 Inhibition[2]
Pyridine-derivedCompound 1HepG2 (Liver)~1-G2/M arrest, apoptosis induction[3]
Benzodioxole-based thiosemicarbazoneCompound 5A549 (Lung), C6 (Glioma)10.67, 4.33-Cytotoxicity[4]

Note: The data presented is for a range of pyridine and nitropyridine derivatives to illustrate the potential of this chemical class, as specific data for a wide range of this compound derivatives is not extensively available in publicly accessible literature. These compounds serve as valuable benchmarks for future studies.

Unraveling the Mechanism: Inhibition of the VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[5][7] Pyridine derivatives have been shown to inhibit this pathway, thereby cutting off the tumor's blood supply.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by pyridine-based compounds.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->VEGFR2

VEGFR-2 signaling pathway and its inhibition.

Antimicrobial Activity: A New Frontier

In addition to their anticancer properties, nitropyridine derivatives are being explored for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The nitro group is a key pharmacophore that can be reduced within microbial cells to produce toxic intermediates, leading to cell death.[8]

Comparative Antimicrobial Activity of Pyridine and Nitropyridine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various pyridine and nitropyridine derivatives against several microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative ClassMicrobial StrainMIC (µg/mL)Reference Compound
Pyrazolo[3,4-b]pyridineS. aureus (MRSA)2 - 32Trimethoprim[1]
Pyrazolo[3,4-b]pyridineC. albicans2 - 32Trimethoprim[1]
Coumarin-pyrazoloneS. aureus10 - 16Ampicillin[9]
Coumarin-pyrazoloneB. subtilis10 - 16Ampicillin[9]
Coumarin-pyrazoloneE. coli10 - 16Ampicillin[9]
Coumarin-pyrazoloneP. aeruginosa10 - 16Ampicillin[9]
NaphthyridineB. subtilis35.5 - 75.5Penicillin, Griseofulvin[10]
NaphthyridineS. aureus35.5 - 75.5Penicillin, Griseofulvin[10]

Note: The data presented is for a range of pyridine and nitropyridine derivatives to illustrate the potential of this chemical class, as specific data for a wide range of this compound derivatives is not extensively available in publicly accessible literature. These compounds serve as valuable benchmarks for future studies.

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following sections detail the methodologies for the key assays cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.[11]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570nm G->H I Calculate IC50 values H->I MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate for 16-24h C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

References

Navigating the Therapeutic Potential of 6-Chloro-2-methyl-3-nitropyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-2-methyl-3-nitropyridine scaffold is a versatile building block in medicinal chemistry, holding significant promise for the development of novel therapeutic agents. Its unique electronic and structural features, characterized by an electron-withdrawing nitro group and a reactive chloro substituent, make it a valuable starting point for the synthesis of a diverse array of biologically active molecules. While comprehensive structure-activity relationship (SAR) studies on a dedicated series of this compound analogs are not extensively documented in publicly available literature, a comparative analysis of related substituted nitropyridine and chloropyridine derivatives provides valuable insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide synthesizes the available experimental data to offer a comparative overview of the biological activities of these related analogs, providing a foundation for future research and development in this area.

Comparative Analysis of Biological Activity

The biological potential of molecules derived from the this compound core can be inferred by examining the activities of structurally similar compounds. The primary site for modification is the chlorine atom at the 6-position, which is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The methyl group at the 2-position and the nitro group at the 3-position also play crucial roles in modulating the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

Anticancer Activity

Substituted pyridine (B92270) and nitropyridine derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key protein kinases involved in cell proliferation and survival.

Table 1: Comparative Anticancer Activity of Substituted Pyridine Derivatives

Compound ClassSpecific Derivative ExampleTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Mechanism of Action
Pyridine-Urea AnalogsN/AMCF-7 (Breast)0.11 - 1.88Doxorubicin1.93VEGFR-2 Inhibition
Diarylpyridine DerivativesCompound 10t HeLa (Cervical)0.19Combretastatin A-4N/ATubulin Polymerization Inhibition
Diarylpyridine DerivativesCompound 10t SGC-7901 (Gastric)0.30Combretastatin A-4N/ATubulin Polymerization Inhibition
Diarylpyridine DerivativesCompound 10t MCF-7 (Breast)0.33Combretastatin A-4N/ATubulin Polymerization Inhibition
Pyrazolopyridine DerivativesCompound 4 CDK2/cyclin A20.24Roscovitine0.394CDK2 Inhibition

Note: The data presented is for related pyridine and nitropyridine derivatives, as specific SAR data for a series of this compound analogs is limited. These compounds serve as valuable benchmarks for future studies.

The data suggests that modifications to the pyridine core can lead to potent anticancer activity through various mechanisms. For instance, the introduction of urea (B33335) functionalities has been linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Diarylpyridine derivatives have shown promise as inhibitors of tubulin polymerization, a critical process in cell division. Furthermore, the fusion of a pyrazole (B372694) ring to the pyridine scaffold has yielded potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.

Antimicrobial Activity

The nitropyridine moiety is a known pharmacophore in antimicrobial agents. The nitro group can be enzymatically reduced within microbial cells to generate reactive nitroso and hydroxylamine (B1172632) species, which can damage cellular macromolecules, including DNA.

Table 2: Comparative Antimicrobial Activity of Substituted Nitropyridine and Related Derivatives

Compound ClassSpecific Derivative ExampleTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyridylpiperazine HybridsCompound 5b Jack bean urease2.0 (IC50)Thiourea23.2 (IC50)
Pyridylpiperazine HybridsCompound 7e Jack bean urease2.24 (IC50)Thiourea23.2 (IC50)
2,6-disubstituted Pyridine ThiosemicarbazonesCompound 5 M. tuberculosis (resistant strain)0.5 - 4N/AN/A
2,6-disubstituted Pyridine ThiosemicarbazonesCompound 7 M. tuberculosis (standard strain)2N/AN/A

The data highlights the potential of nitropyridine derivatives as urease inhibitors, which is a promising strategy for combating infections by urease-producing bacteria like Helicobacter pylori. Furthermore, the modification of the pyridine ring at the 2 and 6 positions with thiosemicarbazone moieties has led to significant activity against Mycobacterium tuberculosis, including resistant strains.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or an acidified isopropanol (B130326) solution, is added to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Synthetic and Mechanistic Pathways

Graphviz diagrams are provided to illustrate the key synthetic strategies for diversifying the this compound scaffold and the general mechanism of action for nitroaromatic antimicrobial agents.

G cluster_0 Synthetic Pathway for this compound Analogs Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Reaction at C6 Analogs Diverse Analogs SNAr->Analogs Nucleophiles Amines Thiols Alcohols Organometallics Nucleophiles->SNAr

Caption: Synthetic diversification of the this compound scaffold.

G cluster_1 Mechanism of Action of Nitroaromatic Antimicrobials NitroCompound Nitroaromatic Drug (R-NO2) Reduction Enzymatic Reduction (Nitroreductases) NitroCompound->Reduction ReactiveSpecies Reactive Intermediates (R-NO, R-NHOH) Reduction->ReactiveSpecies Damage Cellular Damage (DNA, Proteins) ReactiveSpecies->Damage CellDeath Microbial Cell Death Damage->CellDeath

Caption: General mechanism of action for nitroaromatic antimicrobial agents.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. While direct and extensive SAR studies on a dedicated series of its analogs are currently limited, the comparative analysis of related substituted nitropyridine and chloropyridine derivatives strongly suggests significant potential in anticancer and antimicrobial applications. The synthetic accessibility and the potential for diverse functionalization at the 6-position provide a rich chemical space for exploration. Future research focused on the systematic synthesis and biological evaluation of this compound analogs is warranted to fully elucidate their structure-activity relationships and unlock their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers embarking on this endeavor.

Comparative Cytotoxicity of 6-Chloro-2-methyl-3-nitropyridine Derivatives: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of nitropyridine scaffolds are of significant interest in medicinal chemistry due to their potential as anticancer agents. The 6-chloro-2-methyl-3-nitropyridine core, in particular, presents a versatile platform for the synthesis of novel compounds. The electron-withdrawing nature of the nitro group and the reactive chloro substituent allow for targeted modifications to explore structure-activity relationships (SAR) and develop potent cytotoxic agents. While extensive comparative data for a series of this compound derivatives is not yet available in the public domain, this guide provides a framework for the systematic evaluation of such compounds. The methodologies and data presentation formats are based on established practices for analogous heterocyclic compounds.

Comparative Cytotoxicity Data

A crucial aspect of drug discovery is the direct comparison of the cytotoxic effects of newly synthesized derivatives against various cancer cell lines. The following table presents a template for summarizing such data, populated with hypothetical values for illustrative purposes. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation.

Compound IDSubstitution at C6Target Cell LineIC₅₀ (µM) ± SD [a]Reference CompoundIC₅₀ (µM) ± SD
Parent -ClMCF-7 (Breast)> 50Doxorubicin1.2 ± 0.3
Derivative 1 -N(CH₃)₂MCF-7 (Breast)15.2 ± 1.8Doxorubicin1.2 ± 0.3
Derivative 2 -OCH₃MCF-7 (Breast)28.7 ± 3.1Doxorubicin1.2 ± 0.3
Derivative 3 -SCH₂C₆H₅MCF-7 (Breast)8.5 ± 0.9Doxorubicin1.2 ± 0.3
Parent -ClA549 (Lung)> 50Cisplatin5.8 ± 0.7
Derivative 1 -N(CH₃)₂A549 (Lung)22.1 ± 2.5Cisplatin5.8 ± 0.7
Derivative 2 -OCH₃A549 (Lung)35.4 ± 4.0Cisplatin5.8 ± 0.7
Derivative 3 -SCH₂C₆H₅A549 (Lung)12.3 ± 1.4Cisplatin5.8 ± 0.7

[a] Standard Deviation from at least three independent experiments.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to sound scientific research. The following section outlines a standard protocol for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
  • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (B87167) (DMSO).
  • Serial dilutions of the test compounds are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
  • The culture medium from the 96-well plates is replaced with the medium containing the various concentrations of the test compounds.
  • Control wells include cells treated with vehicle (DMSO) only and wells with medium only (blank).

3. Incubation:

  • The plates are incubated for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

4. MTT Assay and Absorbance Measurement:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Diagrams illustrating experimental workflows and potential mechanisms of action can aid in the comprehension of complex biological processes.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Cell Treatment (48-72h Incubation) seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition MTT Addition (4h Incubation) treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Fig. 1: Experimental workflow for cytotoxicity assessment using the MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cell_cycle_progression Cell Cycle Progression, Proliferation, Survival transcription_factors->cell_cycle_progression compound 6-Chloro-2-methyl-3- nitropyridine Derivative compound->raf Inhibition

Fig. 2: Hypothetical inhibition of the MAPK/ERK signaling pathway.

A Comparative Guide to Purity Assessment of Synthesized 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical factor that underpins the reliability and reproducibility of experimental results. 6-Chloro-2-methyl-3-nitropyridine is a key building block in the synthesis of a variety of pharmaceutical compounds. The presence of impurities can lead to unwanted side reactions, lower yields, and potentially misleading biological data. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, complete with detailed experimental protocols and supporting data.

Introduction to Purity Assessment

The synthesis of this compound can proceed through various routes, each with the potential to introduce specific impurities. One common method involves the nitration of 2-chloro-6-methylpyridine. This process can lead to isomeric byproducts, where the nitro group is introduced at different positions on the pyridine (B92270) ring. Another route starts with 2-amino-6-methylpyridine, which undergoes nitration, diazotization, and finally chlorination.[1] In this multi-step synthesis, incomplete reactions or side reactions at any stage can result in a range of impurities. Therefore, robust analytical methods are essential to ensure the quality of the final product.

The most common and effective techniques for purity assessment of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the need for quantitation of known impurities, identification of unknown impurities, and the desired level of accuracy. The following table provides a comparative overview of the most common techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and identification.Absolute quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.
Primary Use Case Routine purity analysis and quantification of non-volatile impurities.Identification and quantification of volatile and thermally stable impurities, including residual solvents.Absolute purity determination without the need for a specific reference standard of the analyte; provides structural information.
Typical Limit of Detection (LOD) 0.005% - 0.05% (relative to the main component)[2]0.01 ppm - 10 ppm (for volatile impurities)[2]~0.1%
Typical Limit of Quantitation (LOQ) 0.015% - 0.15% (relative to the main component)0.03 ppm - 30 ppm (for volatile impurities)~0.3%
Key Advantages High resolution and sensitivity for a wide range of compounds.[3] Robust and well-established for pharmaceutical analysis.High sensitivity and provides structural information for impurity identification.[4] Excellent for detecting residual solvents.Provides absolute purity without a specific standard for the analyte.[5] Non-destructive and gives structural confirmation.
Limitations Requires reference standards for the accurate quantification of specific impurities.Limited to volatile and thermally stable compounds.Lower sensitivity compared to chromatographic methods. Requires a certified internal standard.

Experimental Workflows and Logical Relationships

A systematic approach is crucial for the comprehensive purity assessment of a synthesized compound. The following diagram illustrates the logical workflow for analyzing a sample of this compound.

Purity Assessment Workflow for this compound cluster_0 Initial Analysis cluster_1 Decision and Further Analysis cluster_2 Orthogonal and Confirmatory Analysis Sample Preparation Sample Preparation HPLC_Analysis HPLC_Analysis Sample Preparation->HPLC_Analysis Primary Technique Purity_Check Purity_Check HPLC_Analysis->Purity_Check Calculate % Purity Final_Report Final_Report Purity_Check->Final_Report Purity > 99% and no unknown peaks > 0.1% Orthogonal_Analysis Orthogonal_Analysis Purity_Check->Orthogonal_Analysis Purity < 99% or unknown peaks > 0.1% GCMS_Analysis GCMS_Analysis Orthogonal_Analysis->GCMS_Analysis Volatile Impurities? qNMR_Analysis qNMR_Analysis Orthogonal_Analysis->qNMR_Analysis Absolute Purity? Impurity_ID Impurity_ID GCMS_Analysis->Impurity_ID Identify Impurities Absolute_Purity_Value Absolute_Purity_Value qNMR_Analysis->Absolute_Purity_Value Determine Absolute Purity Impurity_ID->Final_Report Absolute_Purity_Value->Final_Report

Caption: Logical workflow for the purity assessment of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control and quantification of non-volatile impurities in this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting with 30% acetonitrile and increasing to 80% over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For the quantification of specific impurities, certified reference standards are required to generate a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile by-products.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a stationary phase suitable for polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared with a reference library for identity confirmation.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride (B1165640) or 1,4-dinitrobenzene. The internal standard should be soluble in the same deuterated solvent as the analyte and have signals that do not overlap with the analyte's signals.

  • Solvent: A suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Experimental Procedure:

    • Accurately weigh about 10-20 mg of the this compound sample and a similar amount of the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Acquire a proton (¹H) NMR spectrum with a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all nuclei.

  • Data Analysis: The purity of the sample is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general experimental workflow for purity assessment using the three discussed techniques.

General Experimental Workflow for Purity Assessment Start Start Sample_Preparation Sample_Preparation Start->Sample_Preparation HPLC_Analysis HPLC_Analysis Sample_Preparation->HPLC_Analysis GCMS_Analysis GCMS_Analysis Sample_Preparation->GCMS_Analysis qNMR_Analysis qNMR_Analysis Sample_Preparation->qNMR_Analysis Data_Analysis Data_Analysis HPLC_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis qNMR_Analysis->Data_Analysis Purity_Report Purity_Report Data_Analysis->Purity_Report

Caption: General experimental workflow for purity assessment.

Conclusion

A comprehensive assessment of the purity of synthesized this compound is best achieved through the strategic use of multiple analytical techniques. HPLC is the preferred method for routine purity analysis and the quantification of non-volatile impurities due to its high sensitivity and resolving power.[3] GC-MS is an invaluable tool for identifying and quantifying volatile impurities that may be present, such as residual solvents.[4] qNMR provides an excellent orthogonal method for determining absolute purity without the need for specific impurity standards and can offer valuable structural information about any detected impurities.[5] By employing a combination of these methods, researchers can ensure the quality and reliability of their synthesized this compound, which is crucial for the success of downstream applications in drug discovery and development.

References

Unraveling the Reactivity of 6-Chloro-2-methyl-3-nitropyridine: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted pyridines is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comparative analysis of the reactivity of 6-Chloro-2-methyl-3-nitropyridine, drawing upon available experimental data and computational studies of closely related isomers to elucidate its chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, and its functionalization often relies on predictable and efficient chemical transformations. This compound is a versatile building block, with its reactivity being significantly influenced by the interplay of the chloro, methyl, and nitro substituents on the electron-deficient pyridine ring. While direct computational studies on this specific isomer are limited in publicly available literature, a wealth of experimental data on its reactions and computational analyses of its isomers, such as 4-chloro-2-methyl-3-nitropyridine, provides a solid foundation for a comparative assessment.

Nucleophilic Aromatic Substitution (SNAr): The Predominant Reaction Pathway

The primary reaction mechanism for chloronitropyridines is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the nitro group makes the aromatic ring susceptible to attack by nucleophiles. The chloro substituent serves as a good leaving group, facilitating the substitution.

The position of the substituents dramatically influences the reactivity of the chloronitropyridine isomers. For instance, in 4-chloro-3-nitropyridine, the chloro group at the C4 position is para to the ring nitrogen and ortho to the nitro group at C3, leading to very high reactivity due to the effective stabilization of the negative charge in the Meisenheimer intermediate.[1]

Comparative Reactivity Data

To provide a clear comparison, the following tables summarize the experimental conditions for SNAr reactions of this compound and its isomers with different nucleophiles.

Table 1: Experimental Data on the Reactivity of this compound

NucleophileReagent/SolventConditionsProductYield (%)
AminesAqueous Ammonia/Methanol35-40 °C2-Amino-6-methyl-3-nitropyridineNot specified
ThiolsBenzylthiol/DMF, K₂CO₃Heating2-Methyl-3-nitro-6-(benzylthio)pyridineGood yields

Data compiled from various sources describing synthetic applications.

Table 2: Comparative Experimental Data for Chloronitropyridine Isomers in SNAr Reactions

CompoundNucleophileReagent/SolventConditionsProductYield (%)
4-Chloro-2-methyl-3-nitropyridineBenzylamineEthanolReflux, 4 hoursN-Benzyl-2-methyl-3-nitropyridin-4-amineNot specified
2-Chloro-3-nitropyridineVarious amidesReflux3-15 hoursCorresponding aminopyridines59-78%
2-Chloro-3,5-dinitropyridineSubstituted anilinesMethanolVarious temperatures2-Anilino-3,5-dinitropyridine derivativesNot specified

This table presents a selection of reactions to illustrate the reactivity of related isomers.[2][3][4]

Computational Insights from Analogous Systems

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reactivity of substituted pyridines.[5][6][7] Computational studies on 4-Chloro-2-methyl-3-nitropyridine and other chloronitropyridines provide valuable insights into the SNAr mechanism, including the structure of transition states and the influence of substituents on activation energies. These studies often employ DFT calculations at levels such as B3LYP/6-311G+(d,p) to determine molecular properties like HOMO-LUMO energies, which are indicative of reactivity.[6][7]

For SNAr reactions of dinitropyridine derivatives with piperidine, computational studies have elucidated the reaction mechanisms, activation energies, and thermodynamic feasibility, highlighting the role of the nitro groups in enhancing the electrophilicity of the carbon center.[8][9][10] Although these studies do not focus on this compound, the principles governing the reactivity are transferable and suggest that the electronic effects of the nitro and methyl groups will similarly influence its reaction kinetics.

Experimental Protocols

General Protocol for SNAr Reaction of a Chloronitropyridine with an Amine:

  • Reaction Setup: Dissolve the chloronitropyridine derivative in a suitable solvent (e.g., ethanol, methanol, or DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Nucleophile: Add the amine nucleophile to the solution. An excess of the nucleophile may be used.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may be isolated by filtration if it precipitates, or by extraction following the removal of the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and workflows discussed.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) TS1 Transition State 1 (Attack of Nu⁻) Reactants->TS1 Rate-determining step Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 (Loss of Cl⁻) Intermediate->TS2 Products Substituted Product + Cl⁻ TS2->Products

Caption: Generalized mechanism for the Nucleophilic Aromatic Substitution (SNAr) of this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve Chloronitropyridine in Solvent AddNuc Add Nucleophile Start->AddNuc Heat Heat to Reaction Temperature AddNuc->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Isolate Isolate Crude Product (Filtration/Extraction) Cool->Isolate Purify Purify Product (Recrystallization/Chromatography) Isolate->Purify

Caption: A typical experimental workflow for performing an SNAr reaction with a chloronitropyridine.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-2-methyl-3-nitropyridine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 6-Chloro-2-methyl-3-nitropyridine, a common reagent in life science research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This compound is classified as a hazardous material, and all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a controlled environment, such as a chemical fume hood.

Immediate Safety and Hazard Information

This compound presents several health risks. Direct contact can lead to significant adverse effects. Understanding these hazards is the first step in safe handling and disposal.

Key Hazards:

  • Acute Toxicity: Toxic or harmful if swallowed.

  • Skin Irritation: Causes irritation upon contact with skin.

  • Eye Damage: Can cause serious eye irritation or damage.

  • Respiratory Irritation: May cause irritation to the respiratory tract.

A summary of the hazard information according to the Globally Harmonized System (GHS) is provided below.

Hazard CategoryGHS CodeHazard StatementPrecautionary Codes (Prevention)
Acute Toxicity, OralH301 / H302Toxic or Harmful if swallowedP264, P270
Skin Corrosion / IrritationH315Causes skin irritationP280
Serious Eye Damage / IrritationH318 / H319Causes serious eye damage or irritationP280
Specific Target Organ ToxicityH335May cause respiratory irritationP261, P271

These codes direct users to wash hands thoroughly (P264), not eat or smoke when using the product (P270), wear protective gear (P280), avoid breathing dust (P261), and use only in well-ventilated areas (P271).

Operational Protocols for Disposal

The required method for the disposal of this compound is through an approved hazardous waste management service. On-site chemical treatment or neutralization is not recommended due to the potential for hazardous reactions and incomplete decontamination. The following protocols outline the procedures for managing spills and preparing the chemical waste for professional collection.

Spill Management Protocol

Immediate and correct cleanup of a spill is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and restrict access to the affected area.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside of a chemical fume hood, increase ventilation to the room.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes:

    • Nitrile gloves

    • Safety goggles and a face shield

    • A lab coat

  • Contain Spill:

    • For Dry Spills: Use dry cleanup procedures to avoid generating dust. Carefully sweep or scoop the material into a designated hazardous waste container. Do not use water.

    • For Spills in Solution: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).

  • Decontaminate:

    • Wipe down the spill area with a suitable solvent. Based on solubility data, Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent. Acetone or methanol (B129727) can also be used.

    • Collect all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.

  • Final Wash: Thoroughly wash the area with soap and water.

  • Personal Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.

Waste Collection and Storage Protocol

All unwanted this compound and any materials contaminated with it are considered hazardous waste.

  • Containerization:

    • Place all waste, including contaminated PPE and cleaning materials, into a clean, dry, and properly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical.

  • Labeling:

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation.

  • Storage:

    • Store the sealed container in a designated satellite accumulation area, which should be at or near the point of generation.

    • Use secondary containment to prevent spills.

  • Disposal:

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.

Quantitative Data

The following table summarizes key quantitative data relevant to the handling and disposal of this compound.

PropertyValueNotes
Solubility in DMSO 100 mg/mL (579.47 mM)[1]Ultrasonic assistance may be needed. Hygroscopic DMSO can affect solubility; use newly opened solvent.[1]
Molecular Weight 172.57 g/mol
Physical Form Crystal - Powder
Color Very pale yellow to Pale yellow-green
Storage Temperature Room temperature, in a dark, dry place.Keep container sealed.

Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste.

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_preparation Preparation & Handling cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Identify Waste (Expired chemical, residue, contaminated items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containerize Place waste in a labeled, compatible hazardous waste container ppe->containerize spill Spill Occurs ppe->spill If spill occurs label_container Label Container: 'Hazardous Waste' 'this compound' containerize->label_container seal_container Securely seal the container label_container->seal_container store Store in designated Satellite Accumulation Area with secondary containment seal_container->store contact_ehs Contact EHS or certified waste disposal company for pickup store->contact_ehs end End: Waste properly disposed contact_ehs->end spill_protocol Follow Spill Management Protocol (Evacuate, Ventilate, Contain, Decontaminate) spill->spill_protocol spill_protocol->containerize Collected spill material is hazardous waste

Caption: Logical workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling 6-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 6-Chloro-2-methyl-3-nitropyridine, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Summary: this compound is a hazardous substance that poses several risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] It may also cause respiratory irritation.[3] Adherence to strict safety protocols is mandatory to mitigate exposure risks.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsStandards and Remarks
Eye and Face Protection Wear tightly fitting safety goggles or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or other protective clothing that covers exposed skin is required.Gloves must be inspected before use and changed frequently, especially after direct contact. Nitrile gloves are recommended for their resistance to a broad range of chemicals.[4][5]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if there is a risk of inhalation, such as when handling powders or heating the substance.[6]In well-ventilated areas for handling small quantities of solid, a dust mask (type N95) may be sufficient.[6] For situations where exposure limits may be exceeded, a full-face respirator is necessary.

Operational Protocol for Safe Handling

A systematic approach to handling this compound is crucial. The following step-by-step protocol outlines the safe handling procedure from preparation to cleanup.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]
  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][7]
  • Gather all necessary materials, including the chemical, appropriate glassware, and required PPE, before starting the experiment.
  • Inspect all PPE for any damage before use.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.
  • When transferring the solid, avoid creating dust.[7][8] Use a spatula or other appropriate tool for transfers.
  • If weighing the compound, do so in a ventilated enclosure or a fume hood.
  • Keep the container tightly closed when not in use.[3][7]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If irritation persists, seek medical attention.[2]
  • Eye Contact: Immediately rinse cautiously with water for several minutes.[2][7] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][7]
  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[7] Seek medical attention.
  • Ingestion: Rinse mouth.[3] Call a poison center or doctor if you feel unwell.[3]

4. Cleanup and Decontamination:

  • Wipe down the work surface with an appropriate solvent and then with soap and water.
  • Decontaminate all equipment used during the procedure.
  • Wash hands thoroughly after handling the chemical.[2][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All solid waste, including unused chemical, contaminated gloves, and disposable lab coats, should be collected in a designated, labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.

  • Disposal Method:

    • Dispose of all waste containing this compound through an approved hazardous waste disposal service.[7][8] Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow of the handling process, from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_area Prepare work area (fume hood, safety equipment) don_ppe Don appropriate PPE prep_area->don_ppe weigh_transfer Weigh and transfer chemical (avoid dust) don_ppe->weigh_transfer perform_exp Perform experiment weigh_transfer->perform_exp decontaminate Decontaminate glassware and work surfaces perform_exp->decontaminate doff_ppe Doff PPE correctly decontaminate->doff_ppe segregate_waste Segregate hazardous waste doff_ppe->segregate_waste store_waste Store in labeled containers segregate_waste->store_waste end End of Process store_waste->end Dispose via approved service

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-methyl-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-methyl-3-nitropyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.